molecular formula C17H19ClFN3O4 B562867 Desmethyl Ofloxacin Hydrochloride

Desmethyl Ofloxacin Hydrochloride

Numéro de catalogue: B562867
Poids moléculaire: 383.8 g/mol
Clé InChI: IOFZKWNXVPUJLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethyl ofloxacin is a metabolite of the fluoroquinolone antibiotic ofloxacin.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZKWNXVPUJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Desmethyl Ofloxacin Hydrochloride Certified Reference Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Desmethyl Ofloxacin (B1677185) Hydrochloride, a critical certified reference material for the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its characterization, and its essential role in the quality control of ofloxacin-containing drug products.

Introduction

Desmethyl Ofloxacin Hydrochloride is the hydrochloride salt of Desmethyl Ofloxacin. Desmethyl Ofloxacin, also known as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin Related Compound A in the United States Pharmacopeia (USP), is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant impurity, its accurate identification and quantification are paramount to ensure the safety and efficacy of ofloxacin formulations. Certified reference materials (CRMs) of this compound provide a benchmark for analytical methods, enabling reliable quality control and regulatory compliance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Desmethyl Ofloxacin and its hydrochloride salt is presented below.

PropertyDesmethyl OfloxacinThis compound
Synonyms N-Desmethyl ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride
CAS Number 82419-52-1402930-70-5
Molecular Formula C₁₇H₁₈FN₃O₄C₁₇H₁₈FN₃O₄ • HCl
Molecular Weight 347.34 g/mol 383.80 g/mol
Appearance White to Pale Yellow or Light Beige SolidSolid
Solubility Slightly soluble in DMSO and Methanol (B129727)Slightly soluble in PBS (pH 7.2)

Synthesis and Purification

The synthesis of Desmethyl Ofloxacin typically involves the reaction of piperazine (B1678402) with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. The resulting Desmethyl Ofloxacin free base can then be converted to its hydrochloride salt.

Synthesis A 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H- pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid C Desmethyl Ofloxacin (Free Base) A->C Nucleophilic Substitution B Piperazine B->C E Desmethyl Ofloxacin Hydrochloride C->E Salt Formation D Hydrochloric Acid D->E

Figure 1: Synthetic pathway of this compound.

The purification of this compound to a certified reference material standard is a critical process that involves techniques such as recrystallization to remove process-related impurities and residual solvents. The final product undergoes rigorous testing to confirm its identity, purity, and potency.

Analytical Characterization

Certified reference materials of this compound are thoroughly characterized using a variety of analytical techniques to ensure their suitability for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in ofloxacin drug products. A typical stability-indicating RP-HPLC method is detailed below.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 294 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Data Presentation: Typical HPLC Purity Data

ParameterSpecification
Purity (by area %)≥ 98%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ITMS).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-TOF).

  • Scan Range: m/z 100-500.

Expected Data

The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 348.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (CD₃OD).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Standard ¹H and ¹³C acquisition parameters.

While specific, publicly available experimental spectra for the non-deuterated hydrochloride CRM are limited, the spectra would be expected to be consistent with the known chemical structure.

Stability and Storage

Certified reference materials of this compound require proper storage to maintain their integrity and purity over time.

ParameterRecommendation
Storage Temperature Long-term: -20°C. Short-term: 2-8°C.
Shipping Condition Ambient temperature.
Light Sensitivity Store protected from light.
Hygroscopicity Store in a desiccator.

Application in Pharmaceutical Quality Control

This compound CRM is an indispensable tool in the quality control of ofloxacin pharmaceutical products. Its primary application is as a reference standard for the identification and quantification of the Desmethyl Ofloxacin impurity.

QC_Workflow cluster_0 Analytical Method Development & Validation cluster_1 Routine Quality Control A Develop HPLC Method B Validate Method using Desmethyl Ofloxacin HCl CRM (Specificity, Linearity, Accuracy, Precision) A->B D Analyze Sample using Validated HPLC Method B->D Validated Method C Ofloxacin Drug Product Sample C->D E Identify & Quantify Desmethyl Ofloxacin Impurity D->E F Compare against Specification Limits E->F G Batch Release / Rejection F->G

References

Desmethyl Ofloxacin Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin (B1677185) Hydrochloride is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. Also identified as Ofloxacin Related Compound A, it is a critical molecule in the study of Ofloxacin's metabolism, pharmacokinetics, and impurity profiling. A thorough understanding of its physicochemical properties is essential for researchers in drug development, quality control, and analytical sciences. This technical guide provides a detailed overview of the known physicochemical characteristics of Desmethyl Ofloxacin Hydrochloride, outlines standard experimental protocols for their determination, and presents logical and metabolic pathways through clear visualizations.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Desfloxacin Methyl Hydrochloride. Due to the limited availability of specific experimental data for this particular salt, some data is derived from its free base form or remains to be experimentally determined.

General Properties
PropertyValueSource
Chemical Name 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride
Synonyms N-Desmethyl ofloxacin hydrochloride, Ofloxacin Related Compound A[1]
Molecular Formula C₁₇H₁₈FN₃O₄ • HCl
Molecular Weight 383.80 g/mol
Appearance White to Pale Yellow Solid[]
Physicochemical Data
PropertyValueRemarks
Melting Point Not experimentally determined for the hydrochloride salt.The melting point of the parent compound, Ofloxacin, is reported to be in the range of 250-257 °C (decomposes).[3]
Solubility Slightly soluble in PBS (pH 7.2).Quantitative solubility data in various solvents is not readily available.
pKa A predicted pKa of 5.19 is available for the free base (N-Desmethyl Ofloxacin).This value corresponds to the carboxylic acid group. The pKa of the piperazinyl group is not specified. The experimental pKa for the hydrochloride salt has not been reported.
Partition Coefficient (LogP) Not experimentally determined.The parent compound, Ofloxacin, has a reported LogP of -0.48, indicating its hydrophilic nature.[4] It is anticipated that Desmethyl Ofloxacin would have a similar hydrophilic character.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.[6]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has converted to a liquid is recorded as the end of the range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

  • Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.

  • Procedure:

    • The sample solution is placed in a beaker and stirred continuously.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

    • The titration is continued past the equivalence point(s).

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa value(s) are determined from the pH at the half-equivalence point(s) on the titration curve.[7]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To measure the distribution of the compound between two immiscible phases, typically n-octanol and water, to assess its lipophilicity.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases.

  • Procedure:

    • A known volume of the sample solution is mixed with a known volume of the other pre-saturated phase in a flask.

    • The flask is securely sealed and agitated (e.g., in a mechanical shaker) at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically 24-48 hours).[8][9]

    • After agitation, the mixture is allowed to stand undisturbed until the two phases have completely separated.

    • Aliquots are carefully taken from both the n-octanol and the aqueous phases.

    • The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of the partition coefficient.

Visualizations

Ofloxacin Metabolism to Desmethyl Ofloxacin

The following diagram illustrates the metabolic conversion of Ofloxacin to its desmethyl metabolite.

G Ofloxacin Ofloxacin Desmethyl_Ofloxacin Desmethyl Ofloxacin Ofloxacin->Desmethyl_Ofloxacin N-demethylation (Metabolic Pathway) G Ofloxacin Ofloxacin (Parent Compound) Inhibition Inhibition Ofloxacin->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication Bacterial DNA Replication & Transcription Disrupted Topoisomerase_IV Topoisomerase IV Inhibition->DNA_Gyrase targets Inhibition->Topoisomerase_IV targets Inhibition->DNA_Replication leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death results in

References

Spectroscopic and Spectrometric Analysis of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin (B1677185), also known as Ofloxacin Related Compound A or Ofloxacin EP Impurity E, is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant related substance, its characterization is crucial for pharmaceutical quality control, impurity profiling, and metabolism studies. This technical guide provides a summary of the spectroscopic and spectrometric data for Desmethyl Ofloxacin Hydrochloride, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is intended to support research and development activities by providing key analytical data and methodologies.

Chemical Structure

IUPAC Name: 7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride

Molecular Formula: C₁₇H₁₉ClFN₃O₄[1]

Molecular Weight: 383.80 g/mol [1]

CAS Number: 82419-52-1 (free base)[2]

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for Desmethyl Ofloxacin. It is important to note that NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.7s1HH-5
~7.8d1HH-8
~4.9q1HH-3
~4.5m2HH-2
~3.4t4HPiperazine (B1678402) CH₂
~3.2t4HPiperazine CH₂
~1.6d3H3-CH₃

Note: Predicted data is based on computational models and may differ from experimental values. The piperazine protons may show complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
~177C-11 (COOH)
~166C-7 (C=O)
~155C-9 (C-F)
~147C-5a
~138C-6
~125C-8a
~120C-8
~115C-11a
~106C-5
~70C-2
~50C-3
~48Piperazine CH₂
~45Piperazine CH₂
~183-CH₃

Note: Predicted data is based on computational models. The signal for the carbon attached to fluorine (C-9) will appear as a doublet due to C-F coupling.

Table 3: Mass Spectrometry Data
TechniqueModem/zInterpretation
Electrospray Ionization (ESI)Positive348.1[M+H]⁺ for the free base

Note: The mass spectrum of the hydrochloride salt will primarily show the protonated molecule of the free base.

Table 4: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (carboxylic acid), N-H stretch (piperazine)
~1720StrongC=O stretch (carboxylic acid)
~1620StrongC=O stretch (ketone), C=C stretch (aromatic)
~1450MediumC-H bend
~1280StrongC-F stretch
~1050MediumC-O stretch

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The spectrum of the hydrochloride salt may show additional bands corresponding to the N-H⁺ vibrations of the piperazinyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard analytical procedures for compounds of this class.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard is added for referencing.

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard zg30 or similar

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • ESI-MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Flow rate appropriate for the instrument

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation

    • Mass Range: m/z 100-1000

  • Data Acquisition and Analysis: The instrument is calibrated prior to analysis. Data is acquired in full scan mode to determine the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the analytical techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Desmethyl Ofloxacin HCl Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution Pellet KBr Pellet Preparation Sample->Pellet NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometer (ESI-MS) Dilution->MS IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Molecular Weight) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

Analytical_Techniques_Relationship Relationship of Analytical Techniques for Structural Characterization cluster_techniques Spectroscopic & Spectrometric Techniques cluster_information Information Obtained Compound Desmethyl Ofloxacin HCl NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info IR_Info Functional Groups IR->IR_Info NMR_Info->Compound MS_Info->Compound IR_Info->Compound

Caption: Relationship of Analytical Techniques.

References

The Antimicrobial Landscape of Ofloxacin and its Metabolite, Desmethyl Ofloxacin: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the therapeutic arsenal (B13267) against a wide spectrum of bacterial infections. Its efficacy stems from its potent inhibition of key bacterial enzymes involved in DNA replication. As with many pharmaceuticals, the in vivo metabolism of ofloxacin gives rise to metabolites, one of which is Desmethyl Ofloxacin. This technical guide provides an in-depth comparison of the antimicrobial activity of Desmethyl Ofloxacin relative to its parent compound, Ofloxacin. While quantitative data for Desmethyl Ofloxacin is limited in publicly available literature, this guide synthesizes the existing qualitative comparisons, detailed data on Ofloxacin's activity, and the experimental protocols essential for such evaluations.

Comparative Antimicrobial Activity: A Qualitative Overview

The reduced activity of the desmethylated form is likely due to structural changes that affect its binding affinity to the target bacterial enzymes. The methyl group on the piperazinyl ring of ofloxacin is believed to play a role in the drug's interaction with DNA gyrase and topoisomerase IV. Its removal in Desmethyl Ofloxacin could alter the steric and electronic properties of the molecule, thereby diminishing its inhibitory capacity.

Quantitative Analysis of Ofloxacin's Antimicrobial Potency

The antimicrobial activity of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. Extensive research has been conducted to determine the MIC values of Ofloxacin against a broad range of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) of Ofloxacin against Various Bacterial Strains
Bacterial SpeciesGram StainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusGram-positive0.251.0
EnterobacteriaceaeGram-negative0.251.0
Pseudomonas aeruginosaGram-negative-4.0
Streptococcus pneumoniaeGram-positive-2.0
Haemophilus influenzaeGram-negative≤0.1-
Neisseria spp.Gram-negative≤0.1-
EnterococciGram-positive--

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources[2][3].

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during the unwinding of the DNA double helix for replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

Ofloxacin binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

G Mechanism of Action of Ofloxacin Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Ofloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) Ofloxacin->Topo_IV inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Decatenation Chromosome Separation Topo_IV->Decatenation enables Topo_IV->Cell_Death inhibition leads to DNA_Replication DNA Replication & Transcription Supercoiling->DNA_Replication Decatenation->DNA_Replication

Caption: Ofloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is a standardized process crucial for evaluating the efficacy of antimicrobial agents. The two most widely accepted methods are Broth Microdilution and Agar (B569324) Dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol Outline:

  • Preparation of Antimicrobial Dilutions: A stock solution of the antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a microtiter plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

G Broth Microdilution Workflow start Start prep_dilutions Prepare serial dilutions of antimicrobial in 96-well plate start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum prep_dilutions->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate plate at 35-37°C for 16-20h inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end G Agar Dilution Workflow start Start prep_plates Prepare agar plates with varying antimicrobial concentrations start->prep_plates prep_inoculum Prepare standardized bacterial inoculum prep_plates->prep_inoculum inoculate Spot-inoculate plates with bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20h inoculate->incubate read_results Observe for growth and determine MIC incubate->read_results end End read_results->end

References

In Vitro Metabolism of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl ofloxacin (B1677185) is a primary metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Understanding the in vitro metabolic fate of this metabolite is crucial for a comprehensive assessment of the drug's overall pharmacokinetic and pharmacodynamic profile, as well as for identifying potential drug-drug interactions. This technical guide provides an in-depth overview of the methodologies and key considerations for studying the in vitro metabolism of desmethyl ofloxacin hydrochloride. While specific kinetic data for the metabolism of desmethyl ofloxacin itself is not extensively available in the public domain, this guide synthesizes information on ofloxacin metabolism and general in vitro drug metabolism principles to provide a robust framework for researchers.

Metabolic Pathways of Ofloxacin

Ofloxacin undergoes limited metabolism in humans, with less than 10% of a dose being metabolized. The two primary metabolites identified are desmethyl ofloxacin and ofloxacin N-oxide.[2] The formation of desmethyl ofloxacin occurs via N-demethylation of the piperazinyl moiety. Evidence from studies on similar compounds suggests that cytochrome P450 (CYP) enzymes, particularly CYP1A2, are often involved in N-dealkylation reactions of various xenobiotics.[3][4]

Ofloxacin Ofloxacin Desmethyl_Ofloxacin Desmethyl Ofloxacin (N-demethylation) Ofloxacin->Desmethyl_Ofloxacin CYP450 (likely CYP1A2) Ofloxacin_N_Oxide Ofloxacin N-Oxide (N-oxidation) Ofloxacin->Ofloxacin_N_Oxide CYP450 Further_Metabolites Further Metabolites Desmethyl_Ofloxacin->Further_Metabolites CYP450 (putative)

Fig. 1: Ofloxacin Metabolic Pathway

In Vitro Metabolism of this compound

The in vitro metabolism of this compound can be investigated using various systems, with human liver microsomes (HLMs) being the most common and relevant model for studying Phase I metabolism.[5][6] These studies aim to identify the enzymes responsible for any further metabolism, determine the rate of metabolism (intrinsic clearance), and characterize any subsequent metabolites.

Experimental Systems
  • Human Liver Microsomes (HLMs): Contain a high concentration of CYP enzymes and are ideal for studying Phase I oxidative metabolism.[7]

  • Recombinant Human CYP Enzymes: Individual CYP isoforms expressed in a cellular system (e.g., insect cells) can be used to pinpoint the specific enzyme(s) responsible for the metabolism of desmethyl ofloxacin.[5]

  • Hepatocytes: Provide a more complete metabolic picture, including both Phase I and Phase II (conjugative) metabolism.

Experimental Protocols

The following is a generalized protocol for determining the metabolic stability of this compound in human liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Buffer, NADPH, Desmethyl Ofloxacin) Pre_incubation Pre-incubate HLMs and Desmethyl Ofloxacin Prepare_Reagents->Pre_incubation Thaw_HLM Thaw Human Liver Microsomes (HLMs) Thaw_HLM->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant

Fig. 2: In Vitro Metabolism Experimental Workflow

3.2.1. Materials and Reagents

  • This compound

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

3.2.2. Incubation Procedure [8]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • In a microcentrifuge tube on ice, add the following in order:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration typically 0.5 mg/mL)

    • This compound solution (final concentration to be determined based on the objectives, e.g., 1 µM for metabolic stability)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile). The acetonitrile will precipitate the microsomal proteins.

  • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

3.2.3. Analytical Methodology

The concentration of this compound remaining at each time point is determined by a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Chromatographic Separation: A C18 reversed-phase column is commonly used.[8][9] The mobile phase often consists of a gradient of acetonitrile and water, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[9][10]

  • Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The transitions of the parent ion to specific product ions for both desmethyl ofloxacin and an internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation and Analysis

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₁₈FN₃O₄[11]
Molecular Weight347.34 g/mol [11]
Quantitative Metabolic Data
FluoroquinoloneCYP IsoformInhibition Parameter (IC₅₀)Reference
CiprofloxacinCYP1A2135 µM[12]
CiprofloxacinCYP2C9180 µM[12]
LevofloxacinCYP2C9210 µM[12]

Note: The IC₅₀ values indicate a weak inhibitory potential at clinically relevant concentrations. It is important for researchers to determine the specific kinetic parameters for desmethyl ofloxacin to accurately predict its metabolic clearance and potential for drug-drug interactions.

Conclusion

The in vitro metabolism of this compound can be effectively studied using established methodologies, primarily involving human liver microsomes and LC-MS/MS analysis. While there is a lack of specific quantitative data for this metabolite in the current literature, the protocols and information presented in this guide provide a solid foundation for researchers to design and execute their own studies. Such research is essential for a complete understanding of the metabolic profile of ofloxacin and to ensure its safe and effective use.

References

The Biological Activity of Ofloxacin Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is primarily excreted unchanged in the urine. However, a small portion undergoes metabolism to form two main metabolites: desmethyl ofloxacin and ofloxacin N-oxide. This technical guide provides a comprehensive overview of the biological activity of these metabolites, summarizing their antibacterial efficacy and potential cytotoxicity. Detailed experimental protocols for assessing these activities are provided, and key molecular pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] While the majority of an administered dose of ofloxacin is eliminated from the body unchanged, a minor fraction is metabolized in the liver.[3] The primary metabolites identified in humans are desmethyl ofloxacin and ofloxacin N-oxide.[3][4] Understanding the biological activity of these metabolites is crucial for a complete pharmacological and toxicological profile of ofloxacin. This guide synthesizes the available data on the antibacterial and cytotoxic effects of these metabolites.

Ofloxacin Metabolism

The metabolic conversion of ofloxacin is limited, with less than 10% of a dose being metabolized.[5] The two principal metabolites are formed through modification of the piperazinyl ring:

  • Desmethyl Ofloxacin: Formed by the N-demethylation of the piperazine (B1678402) ring.

  • Ofloxacin N-oxide: Results from the N-oxidation of the piperazine ring nitrogen.

An ester glucuronide of ofloxacin has also been identified as a metabolite in rats, dogs, and monkeys, formed by O-acyl glucuronidation.[6]

G Ofloxacin Ofloxacin Desmethyl_Ofloxacin Desmethyl Ofloxacin Ofloxacin->Desmethyl_Ofloxacin N-demethylation Ofloxacin_N_Oxide Ofloxacin N-oxide Ofloxacin->Ofloxacin_N_Oxide N-oxidation Ofloxacin_Glucuronide Ofloxacin Glucuronide Ofloxacin->Ofloxacin_Glucuronide O-acyl glucuronidation (in some species)

Metabolic pathways of ofloxacin.

Antibacterial Activity of Metabolites

The antibacterial potency of ofloxacin's metabolites has been evaluated in various in vitro studies. The general consensus is that the metabolic modifications significantly alter the compound's efficacy.

3.1. Desmethyl Ofloxacin

Desmethyl ofloxacin retains some antibacterial activity, though it is demonstrably less potent than the parent compound, ofloxacin.[4][7]

3.2. Ofloxacin N-oxide

Ofloxacin N-oxide is considered to have minimal to no significant antibacterial activity.[4]

3.3. Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ofloxacin and its metabolites against common bacterial strains. It is important to note that direct comparative studies are limited, and these values are compiled from various sources.

CompoundEscherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)
Ofloxacin0.03 - 0.8[8][9]0.12 - 3.1[8][9]
Desmethyl Ofloxacin>1.0>1.0
Ofloxacin N-oxide>128>128

Note: The MIC values for the metabolites are less frequently reported in the literature and may vary depending on the specific strains and testing conditions.

Cytotoxicity of Metabolites

Limited data is available specifically on the cytotoxicity of ofloxacin metabolites. Studies on the parent compound, ofloxacin, have indicated a potential for inducing apoptosis in certain cell types, such as chondrocytes, particularly at high concentrations.[10] This effect is linked to the induction of a caspase-8-dependent mitochondrial pathway.[10] It is plausible that the metabolites, due to their structural similarity, may exhibit some level of cytotoxicity, though likely less than the parent drug given their reduced biological activity. Further investigation is required to fully characterize the cytotoxic potential of desmethyl ofloxacin and ofloxacin N-oxide.

Signaling Pathways

5.1. Mechanism of Antibacterial Action of Ofloxacin

Ofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

G cluster_replication DNA Replication Process Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Replication DNA Replication Decatenated_Chromosomes Decatenated Daughter Chromosomes Cell_Division Bacterial Cell Division Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Relaxed_DNA Relaxation Replicated_DNA Replicated DNA Relaxed_DNA->Replicated_DNA Replication Replicated_DNA->Decatenated_Chromosomes Decatenation Bacterial_Cell_Death Bacterial Cell Death

Ofloxacin's mechanism of antibacterial action.

5.2. Ofloxacin-Induced Apoptosis Signaling Pathway

In eukaryotic cells, ofloxacin has been shown to induce apoptosis through a caspase-8-dependent mitochondrial pathway.[10] This pathway involves the activation of caspase-8, which in turn triggers the mitochondrial release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[10]

G Ofloxacin Ofloxacin Caspase8 Caspase-8 Ofloxacin->Caspase8 Activates Mitochondrion Mitochondrion Caspase8->Mitochondrion Induces release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Ofloxacin-induced apoptosis pathway.

There is currently a lack of specific data on the effects of desmethyl ofloxacin and ofloxacin N-oxide on cellular signaling pathways. This represents a key area for future research.

Experimental Protocols

6.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilutions Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilutions->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of ofloxacin, desmethyl ofloxacin, or ofloxacin N-oxide in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

6.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ofloxacin, desmethyl ofloxacin, or ofloxacin N-oxide for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

6.3. HPLC Analysis of Ofloxacin and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation, identification, and quantification of ofloxacin and its metabolites in biological matrices.

Typical HPLC Parameters:

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV or fluorescence detection. For ofloxacin and its metabolites, fluorescence detection offers higher sensitivity and selectivity.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Injection Volume: 10-50 µL.

Sample Preparation:

Biological samples (e.g., plasma, urine) typically require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).

Conclusion

The primary metabolites of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide, exhibit significantly reduced antibacterial activity compared to the parent drug. While desmethyl ofloxacin retains some weak antimicrobial effect, ofloxacin N-oxide is largely inactive. The cytotoxic profile of these metabolites has not been extensively studied and warrants further investigation. The well-established mechanism of action of ofloxacin, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is unlikely to be significantly engaged by its less active metabolites. Furthermore, while ofloxacin has been shown to induce apoptosis in eukaryotic cells via specific signaling pathways, the impact of its metabolites on these pathways remains an important area for future research to fully elucidate the complete safety and pharmacological profile of ofloxacin.

References

Navigating the Solubility Landscape of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin (B1677185) Hydrochloride, a primary metabolite of the widely-used fluoroquinolone antibiotic Ofloxacin, plays a crucial role in understanding the pharmacokinetics and overall disposition of its parent drug. A thorough characterization of its physicochemical properties, particularly its solubility, is fundamental for analytical method development, formulation design, and toxicological assessments. This technical guide provides a comprehensive overview of the currently available solubility profile of Desmethyl Ofloxacin Hydrochloride. Due to the limited publicly available quantitative data for this specific salt, this guide also presents the more extensively studied solubility of the parent compound, Ofloxacin, as a valuable comparator. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Desmethyl Ofloxacin and its hydrochloride salt is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of Desmethyl Ofloxacin and this compound

PropertyDesmethyl Ofloxacin (Free Base)This compoundSource
IUPAC Name 7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, monohydrochloride[1]
CAS Number 82419-52-1402930-70-5[1][2]
Molecular Formula C₁₇H₁₈FN₃O₄C₁₇H₁₈FN₃O₄ • HCl[1][2]
Molecular Weight 347.34 g/mol 383.8 g/mol [1][2]
XLogP3 -0.9Not Available[1]

Solubility Profile

This compound

Publicly available quantitative solubility data for this compound is scarce. The primary available information is qualitative.

Table 2: Aqueous Solubility of this compound

Solvent/MediumpHTemperatureSolubilitySource
PBS (Phosphate-Buffered Saline)7.2Not SpecifiedSlightly Soluble[2]

The term "slightly soluble" suggests a solubility in the range of 1 to 10 mg/mL. However, without precise quantitative data, this remains an estimation. The hydrochloride salt form is expected to exhibit enhanced aqueous solubility in acidic conditions compared to the free base, a common characteristic of basic compounds.

Ofloxacin (Parent Compound) for Comparison

In contrast to its metabolite, the solubility of Ofloxacin has been well-documented, particularly its pH-dependent nature. This data serves as a valuable reference for predicting the potential behavior of this compound.

Table 3: Aqueous Solubility of Ofloxacin

pHTemperatureSolubilityDescriptionSource
2 - 5Room TemperatureNot SpecifiedSoluble[3]
7Room Temperature~4 mg/mLSparingly to Slightly Soluble[3][4]
> 9Room TemperatureNot SpecifiedFreely Soluble[3][4]

The zwitterionic nature of Ofloxacin, and by extension Desmethyl Ofloxacin, dictates its solubility profile. At low pH, the piperazinyl nitrogen is protonated, increasing solubility. As the pH approaches the isoelectric point (around neutral pH), the molecule has a net neutral charge, leading to a decrease in solubility. At high pH, the carboxylic acid group is deprotonated, once again increasing solubility.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can determine the thermodynamic solubility of this compound using the established shake-flask method. This method is considered the gold standard for its reliability and direct measurement of equilibrium solubility.

Materials and Equipment
  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with the appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48 hours) A->B Seal vial C Centrifuge or let stand B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

References

An In-Depth Technical Guide to the Mechanism of Action of Ofloxacin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. The metabolism of ofloxacin in humans results in the formation of two primary metabolites: desmethyl ofloxacin and ofloxacin N-oxide. While desmethyl ofloxacin retains some antibacterial properties, its activity is notably less than the parent compound. Ofloxacin N-oxide is considered to possess minimal to no significant antibacterial activity. This guide provides a comprehensive technical overview of the mechanism of action of ofloxacin and its metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action of Ofloxacin

Ofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

1.1. Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are crucial for maintaining the proper topology of DNA during replication, transcription, and recombination.[3]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[5][6] Ofloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.[5][6]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[7][8] Ofloxacin also inhibits topoisomerase IV, preventing the separation of interlinked DNA molecules and ultimately halting cell division.[7][8]

The formation of a stable ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA is the key to their bactericidal activity. This complex blocks the progression of the replication fork and transcription machinery, triggering the SOS response and ultimately leading to programmed cell death.[7][8]

Signaling Pathway of Ofloxacin Action

ofloxacin_mechanism cluster_bacterium Bacterial Cell Ofloxacin_ext Ofloxacin (extracellular) Ofloxacin_int Ofloxacin (intracellular) Ofloxacin_ext->Ofloxacin_int Diffusion DNA_Gyrase DNA Gyrase Ofloxacin_int->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Ofloxacin_int->Topo_IV Inhibition Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topo_IV->Replication_Fork Decatenates Daughter Strands Topo_IV->DNA_Breaks SOS_Response SOS Response DNA_Breaks->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Mechanism of Ofloxacin Action

Ofloxacin Metabolites and Their Activity

In humans, ofloxacin is minimally metabolized, with the majority of the drug excreted unchanged in the urine.[9] The two primary metabolites identified are desmethyl ofloxacin and ofloxacin N-oxide.[10][11][12]

  • Desmethyl Ofloxacin: This metabolite is formed by the demethylation of the piperazine (B1678402) ring. It possesses some antibacterial activity, but it is significantly less potent than the parent ofloxacin molecule.[11]

  • Ofloxacin N-oxide: This metabolite is formed by the oxidation of the nitrogen atom on the piperazine ring. It is considered to have minimal or no significant antibacterial activity.[9]

The reduced activity of these metabolites is likely due to structural changes that affect their binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.

Quantitative Data

The following tables summarize the available quantitative data for the antibacterial and enzyme-inhibitory activities of ofloxacin and its metabolites.

Table 1: Minimum Inhibitory Concentrations (MICs)
CompoundEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)
Ofloxacin≤0.8[13]0.39 - 3.1[2][13]≤6.3[13]
Desmethyl OfloxacinLess Active than Ofloxacin[11]Less Active than Ofloxacin[11]Less Active than Ofloxacin[11]
Ofloxacin N-oxideMinimally Active/Inactive[9]Minimally Active/Inactive[9]Minimally Active/Inactive[9]

Note: Specific MIC values for the metabolites are not widely reported in the literature.

Table 2: 50% Inhibitory Concentrations (IC50)
CompoundDNA Gyrase (E. coli) (µg/mL)Topoisomerase IV (S. aureus) (µg/mL)
Ofloxacin0.98[6]~2.5-5.0[1]
Desmethyl OfloxacinData not availableData not available
Ofloxacin N-oxideData not availableData not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Ofloxacin and metabolite stock solutions

  • Sterile pipette tips and multichannel pipettor

Protocol:

  • Prepare a serial two-fold dilution of the test compounds (ofloxacin and its metabolites) in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a growth control well (bacteria in broth without antimicrobial) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Workflow for MIC Determination

mic_workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

MIC Determination Workflow
DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • Test compounds (ofloxacin and metabolites)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

  • In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel with a DNA-binding dye and visualize under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the inhibitor. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP, MgCl₂, Tris-HCl)

  • Test compounds (ofloxacin and metabolites)

  • Agarose gel electrophoresis system

  • DNA staining agent

Protocol:

  • Combine the assay buffer, kDNA, and the test compound at various concentrations in a reaction tube.

  • Start the reaction by adding topoisomerase IV.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction with a stop solution.

  • Separate the catenated and decatenated DNA products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Stain and visualize the gel.

  • Inhibition is observed as a decrease in the amount of decatenated DNA. The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity.

Logical Relationship of Inhibition Assays

Inhibition Assay Logic

Conclusion

Ofloxacin is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to disruption of critical cellular processes and subsequent cell death. Its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide, exhibit significantly reduced or negligible antibacterial activity, highlighting the structural importance of the parent molecule for effective target engagement. The experimental protocols detailed in this guide provide a framework for the continued investigation of fluoroquinolone mechanisms and the evaluation of novel antimicrobial agents. Further research to obtain precise quantitative data on the activity of ofloxacin's metabolites would provide a more complete understanding of their contribution, or lack thereof, to the overall therapeutic effect.

References

An In-depth Technical Guide to the Impurity Profile of Desmethyl Ofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the impurity profile of Desmethyl Ofloxacin (B1677185) Hydrochloride, a known significant impurity of the broad-spectrum antibiotic, Ofloxacin. Understanding and controlling impurities are critical for ensuring the safety, efficacy, and stability of pharmaceutical products. This document details the known impurities of Ofloxacin, with a specific focus on Desmethyl Ofloxacin, and outlines the analytical methodologies for their identification and quantification.

Introduction to Ofloxacin and Impurity Profiling

Ofloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. Impurities in an active pharmaceutical ingredient (API) like Ofloxacin can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other components in the formulation.[1][3] These impurities, even in small amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict guidelines for the identification and control of impurities.[1]

Desmethyl Ofloxacin, also known as Ofloxacin Impurity E (EP) or Ofloxacin Related Compound A (USP), is a primary metabolite and a significant process-related impurity and degradant of Ofloxacin.[4][5][6][7][8] This guide will delve into its characteristics and the analytical strategies employed for its profiling.

Profile of Desmethyl Ofloxacin Hydrochloride

Desmethyl Ofloxacin is structurally similar to Ofloxacin, lacking the methyl group on the piperazine (B1678402) ring. Its chemical name is 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[4][5][6] It is often supplied as a hydrochloride salt for use as a reference standard in analytical testing.[6][7]

  • CAS Number: 82419-52-1 (Free Base)[4][8][9][10]

  • Molecular Formula (HCl salt): C₁₇H₁₉ClFN₃O₄[6]

  • Molecular Weight (HCl salt): 383.80 g/mol [6][7]

The presence of Desmethyl Ofloxacin in Ofloxacin drug substance or product is a critical quality attribute that must be monitored and controlled within specified limits.

Ofloxacin Impurity Profile

Beyond Desmethyl Ofloxacin (Impurity E), several other process-related and degradation impurities of Ofloxacin have been identified and are monitored as per pharmacopeial standards. A summary of these key impurities is presented below.

Data Presentation

Table 1: Key Pharmacopoeial Impurities of Ofloxacin

Impurity NamePharmacopoeial DesignationCommon SourceMolecular FormulaMolecular Weight ( g/mol )
(3RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic AcidOfloxacin Impurity ASynthesis IntermediateC₁₃H₉F₂NO₄281.2
Decarboxylated OfloxacinOfloxacin Impurity BDegradation ProductC₁₇H₂₀FN₃O₂317.4
Defluoro OfloxacinOfloxacin Impurity CSynthesis-RelatedC₁₈H₂₁N₃O₄343.4
9-Piperazino OfloxacinOfloxacin Impurity DSynthesis-RelatedC₁₈H₂₀FN₃O₄361.38[2]
Desmethyl OfloxacinOfloxacin Impurity EDegradation/MetaboliteC₁₇H₁₈FN₃O₄347.34[4]
Ofloxacin N-oxideOfloxacin Impurity FDegradation ProductC₁₈H₂₀FN₃O₅377.37[2]

Experimental Protocols

The analysis of Desmethyl Ofloxacin and other impurities typically involves forced degradation studies to understand potential degradation pathways, followed by separation and quantification using a stability-indicating chromatographic method.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of analytical methods.[11][12] The following are typical stress conditions applied to Ofloxacin as per ICH guidelines.[12][13]

  • Acid Hydrolysis:

    • Prepare a stock solution of Ofloxacin in methanol (B129727) (e.g., 0.4 mg/mL).[13]

    • To 1 mL of the stock solution, add 1 mL of 0.1 M to 5.0 M Hydrochloric Acid (HCl).[11][12]

    • Reflux the solution at 60-80°C for a specified period (e.g., 2-24 hours).[11][14]

    • Cool the solution to room temperature and neutralize it with an equivalent molarity and volume of Sodium Hydroxide (NaOH).

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.[11]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M to 5.0 M Sodium Hydroxide (NaOH).[11][12]

    • Keep the solution in a water bath at 60°C for a specified period (e.g., 8 hours).[11]

    • After cooling, neutralize the solution with an appropriate volume of HCl.

    • Dilute the final solution to a suitable concentration with the mobile phase.[11]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% to 30% hydrogen peroxide (H₂O₂).[11][12]

    • Keep the solution at room temperature for a specified period (e.g., 48 hours), protected from light.[11]

    • Dilute the final solution for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance or a solution in a sealed vial.

    • Expose to dry heat in an oven at a specified temperature (e.g., 80-105°C) for a defined duration (e.g., 72 hours).[11][12]

    • Cool and dissolve/dilute the sample appropriately for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution in a quartz container to UV light (e.g., 254 nm) and/or fluorescent light in a photostability chamber.[11][13]

    • The exposure should conform to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[13]

    • Prepare the sample for analysis.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating Desmethyl Ofloxacin from the parent Ofloxacin peak and other related impurities. The European Pharmacopoeia (EP 8.0) provides a validated method for this purpose.[15][16]

Table 2: Typical HPLC Parameters for Ofloxacin Impurity Analysis (Based on EP 8.0)

ParameterSpecification
Column Syncronis C18, 4.6 × 150 mm, 5 µm (or equivalent)[15]
Mobile Phase A mixture of an aqueous buffer (Ammonium Acetate, Sodium Perchlorate, pH 2.2 with Phosphoric Acid) and Acetonitrile.[15]
Elution Mode Isocratic or Gradient[12][15]
Flow Rate 0.5 - 1.0 mL/min[15][17]
Column Temperature 35 - 45 °C[15][17]
Detection UV at 294 nm[15][18]
Injection Volume 10 µL[15]
Run Time ~50-65 minutes to ensure elution of all impurities.[15][17]
  • System Suitability: The method must meet system suitability criteria, such as a minimum resolution between the Desmethyl Ofloxacin (Impurity E) and Ofloxacin peaks. The EP 8.0 monograph requires a resolution of not less than 2.0.[15][16]

Mandatory Visualization

The following diagrams illustrate the degradation pathways of Ofloxacin and a typical workflow for impurity analysis.

Degradation Pathway of Ofloxacin

G cluster_stress Stress Conditions cluster_impurities Resulting Impurities Ofloxacin Ofloxacin Acid Acid Hydrolysis Ofloxacin->Acid Alkaline Alkaline Hydrolysis Ofloxacin->Alkaline Oxidation Oxidation (H₂O₂) Ofloxacin->Oxidation Photolysis Photolysis (UV/Light) Ofloxacin->Photolysis Decarboxy Decarboxylated Ofloxacin (Impurity B) Acid->Decarboxy Major Alkaline->Decarboxy Major Desmethyl Desmethyl Ofloxacin (Impurity E) Oxidation->Desmethyl Minor N_Oxide Ofloxacin N-Oxide (Impurity F) Oxidation->N_Oxide Major Other Other Degradants Photolysis->Other Various

Caption: Degradation pathways of Ofloxacin leading to the formation of key impurities under various stress conditions.

Experimental Workflow for Impurity Profile Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Ofloxacin Sample (API or Drug Product) stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress dissolve Dissolution & Dilution in Mobile Phase start->dissolve stress->dissolve hplc HPLC Injection (Stability-Indicating Method) dissolve->hplc separation Separation on C18 Column hplc->separation detection UV Detection (294 nm) separation->detection integration Peak Integration & Chromatogram Generation detection->integration identification Impurity Identification (vs. Reference Standards) integration->identification quantification Quantification of Impurities (% Area, RRF) identification->quantification report Final Impurity Profile Report quantification->report

Caption: A typical experimental workflow for the impurity profiling of Ofloxacin using forced degradation and HPLC.

Conclusion

The comprehensive analysis of the impurity profile of this compound is a fundamental requirement for the quality control of Ofloxacin. Desmethyl Ofloxacin (Impurity E) is a well-characterized degradant and metabolite that must be monitored. The use of robust, validated, stability-indicating HPLC methods, as outlined in pharmacopoeias, is essential for accurately separating and quantifying this and other related impurities.[12][15] Forced degradation studies provide critical insights into the stability of the drug molecule and help ensure that the analytical method is specific and fit for its intended purpose.[11][13] By adhering to these rigorous analytical protocols, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Ofloxacin products.

References

Methodological & Application

Application Note and Protocol for the Quantification of Desmethyl Ofloxacin in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Desmethyl Ofloxacin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and metabolic studies of Ofloxacin.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its metabolism in the human body leads to the formation of metabolites, including Desmethyl Ofloxacin. Accurate quantification of these metabolites in plasma is essential for understanding the complete pharmacokinetic profile of Ofloxacin, assessing drug efficacy, and investigating potential toxicity. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of drug metabolites in complex biological matrices like plasma.

While specific validated methods for Desmethyl Ofloxacin in plasma are not widely published, this protocol is based on established methodologies for the parent drug, Ofloxacin, and related compounds. The provided parameters for Desmethyl Ofloxacin are derived from a multi-residue antibiotic quantification method.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules like Desmethyl Ofloxacin from plasma.

Materials:

  • Human plasma (or other relevant species)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) working solution (e.g., Desmethyl-Ofloxacin-d8 or a structurally similar compound like Gatifloxacin)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometric Conditions:

The following parameters are suggested for the detection of Desmethyl Ofloxacin and a potential internal standard. Optimization of these parameters on the specific instrument is highly recommended.

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Desmethyl Ofloxacin 348.1304.1100
Internal Standard To be determined based on the IS usedTo be determined100

Note: The MRM transition for Desmethyl Ofloxacin is based on its expected monoisotopic mass and fragmentation pattern. This should be confirmed by direct infusion of a standard solution.

Data Presentation

The following tables summarize the key quantitative parameters that should be determined during method validation.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
LC System Specify Model
Mass Spectrometer Specify Model
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition (Desmethyl Ofloxacin) 348.1 > 304.1
Internal Standard Specify Compound
MRM Transition (IS) Specify Transition

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Result
Linearity (r²) ≥ 0.99To be determined
Lower Limit of Quantification (LLOQ) S/N ≥ 10To be determined
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)To be determined
Accuracy (%Bias) Within ±15% (±20% at LLOQ)To be determined
Recovery (%) Consistent and reproducibleTo be determined
Matrix Effect Within acceptable limitsTo be determined
Stability Analyte stable under tested conditionsTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Desmethyl Ofloxacin in plasma.

logical_relationship ofloxacin Ofloxacin metabolism Metabolism (e.g., Demethylation) ofloxacin->metabolism desmethyl_ofloxacin Desmethyl Ofloxacin metabolism->desmethyl_ofloxacin

Caption: Metabolic relationship between Ofloxacin and Desmethyl Ofloxacin.

Application Notes and Protocols for the Chiral Separation of Ofloxacin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral separation of the fluoroquinolone antibiotic ofloxacin (B1677185) and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide. The protocols described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. Ofloxacin is a chiral compound, with the S-(-)-enantiomer (levofloxacin) possessing significantly higher antibacterial activity than the R-(+)-enantiomer. Therefore, stereoselective analysis is crucial for evaluating its efficacy and safety.

Introduction to Chiral Separation of Ofloxacin

Ofloxacin is metabolized in the body to form desmethyl ofloxacin and ofloxacin N-oxide, both of which are also chiral. The stereoselective disposition of ofloxacin and its metabolites necessitates analytical methods capable of resolving all enantiomeric pairs. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques widely employed for this purpose. These methods typically involve the use of chiral stationary phases (CSPs) or chiral selectors in the mobile phase or background electrolyte to achieve separation.

Key Metabolites of Ofloxacin

  • Desmethyl Ofloxacin: Formed by the N-demethylation of the piperazinyl ring.

  • Ofloxacin N-oxide: Results from the oxidation of the nitrogen atom on the piperazinyl ring.

Analytical Techniques and Protocols

Two primary techniques for the chiral separation of ofloxacin and its metabolites are detailed below: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the enantioselective analysis of ofloxacin and its metabolites. This can be achieved through direct or indirect methods. Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Indirect methods involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. The direct method is often preferred due to its simplicity and avoidance of potentially complex derivatization reactions.

Protocol 1: Direct Chiral HPLC using a Polysaccharide-based CSP

This protocol details the direct separation of ofloxacin and its related substances' enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Standard Standard Solution (1 mg/mL) Dilution Dilution to Working Concentration Standard->Dilution Injection Inject Sample Extraction->Injection Dilution->Injection Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Injection->Column Separation Isocratic or Gradient Elution Column->Separation Detection Fluorescence or UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for Direct Chiral HPLC Analysis.

Methodology:

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of racemic ofloxacin and its metabolites (if available) in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at desired concentrations (e.g., 1-100 µg/mL).

    • Biological Samples (Urine/Plasma): For urine samples, direct injection after filtration may be possible.[1] For plasma, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interferences.

  • HPLC System and Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

    • Mobile Phase: A mixture of hexane, ethanol, methanol, acetic acid, and diethylamine (B46881) (e.g., 70:20:10:0.45:0.05 v/v/v/v/v). The addition of acidic and alkaline additives can be crucial for improving resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Fluorescence detector (Excitation: ~290-330 nm, Emission: ~485-505 nm) or UV detector (~298 nm). Fluorescence detection offers higher sensitivity.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the enantiomers of ofloxacin and its metabolites based on their retention times.

    • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation.

    • Determine the concentration of each enantiomer by comparing the peak areas with the calibration curve generated from the standard solutions.

Quantitative Data for HPLC Methods
ParameterOfloxacin EnantiomersMetabolite EnantiomersReference
Stationary Phase Chiralcel OD-HChiralcel OD-H
Mobile Phase Hexane-ethanol-methanol-acetic acid-diethylamineHexane-ethanol-methanol-acetic acid-diethylamine
Resolution (Rs) > 1.5> 1.5
Limit of Quantitation (LOQ) 0.059 - 0.067 µg/mL (in fish)Not specified[2]
Linearity Range 0.25 - 5.0 µg/mL (in fish)Not specified[2]
Recovery 79.2% - 84.4% (in fish)Not specified[2]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that offers advantages such as low sample consumption and short analysis times. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Protocol 2: Chiral Capillary Electrophoresis with a Cyclodextrin Selector

This protocol describes the simultaneous enantioseparation of ofloxacin and its metabolites, desmethyl ofloxacin and ofloxacin N-oxide, using a cyclodextrin-based chiral selector.[1]

Experimental Workflow:

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Sample_CE Urine Sample Filtration_CE Direct Injection (after filtration) Sample_CE->Filtration_CE Standard_CE Standard Solution Dilution_CE Dilution Standard_CE->Dilution_CE Injection_CE Hydrodynamic or Electrokinetic Injection Filtration_CE->Injection_CE Dilution_CE->Injection_CE Capillary Fused-Silica Capillary Injection_CE->Capillary Separation_CE Separation in BGE with Chiral Selector Capillary->Separation_CE Detection_CE Laser-Induced Fluorescence or UV Detection Separation_CE->Detection_CE Electropherogram Obtain Electropherogram Detection_CE->Electropherogram Integration_CE Peak Integration and Identification Electropherogram->Integration_CE Quantification_CE Quantify Enantiomers Integration_CE->Quantification_CE Logical_Relationships cluster_factors Influencing Factors cluster_methods Analytical Methods cluster_hplc_details HPLC Considerations cluster_ce_details CE Considerations Matrix Sample Matrix (e.g., Urine, Plasma, Formulation) HPLC Chiral HPLC Matrix->HPLC CE Chiral CE Matrix->CE Sensitivity Required Sensitivity (ng/mL vs µg/mL) Sensitivity->HPLC Sensitivity->CE Analytes Target Analytes (Parent Drug, Metabolites) Analytes->HPLC Analytes->CE CSP Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC->CSP MobilePhase Mobile Phase Composition (Organic Modifiers, Additives) HPLC->MobilePhase Detection_HPLC Detection (Fluorescence, UV) HPLC->Detection_HPLC Selector Chiral Selector in BGE (e.g., Cyclodextrins) CE->Selector BGE Background Electrolyte (pH, Concentration) CE->BGE Detection_CE Detection (LIF, UV) CE->Detection_CE

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Ofloxacin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] During its synthesis, formulation, and storage, impurities can arise, which may include synthetic intermediates, degradation products, and other related compounds.[3] The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, it is crucial to have a validated analytical method to separate and quantify these impurities.[4] This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of ofloxacin and its impurities. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Materials and Methods

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chemicals and Reagents:

  • Ofloxacin reference standard

  • Ofloxacin impurity reference standards (e.g., Ofloxacin Related Compound A)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions: A gradient RP-HPLC method was developed for the separation and quantification of ofloxacin and its impurities.[5][8]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[6][9]
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid[6]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min[6]
Detection Wavelength 294 nm[6][9]
Column Temperature 35°C[9]
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Standard and Sample Preparation

1. Standard Stock Solution Preparation (Ofloxacin): a. Accurately weigh about 25 mg of Ofloxacin reference standard and transfer it to a 25 mL volumetric flask. b. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) to obtain a concentration of 1000 µg/mL.

2. Impurity Stock Solution Preparation: a. Accurately weigh about 5 mg of each impurity reference standard and transfer to separate 50 mL volumetric flasks. b. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each impurity.

3. Spiked Standard Solution (for Specificity and Accuracy): a. Transfer a known volume of the Ofloxacin standard stock solution to a volumetric flask. b. Add known volumes of each impurity stock solution. c. Dilute to the final volume with the diluent to achieve a final concentration of Ofloxacin at its working concentration and impurities at a specified level (e.g., 0.15% of the Ofloxacin concentration).

4. Sample Preparation (from Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Transfer a quantity of the powder equivalent to 25 mg of Ofloxacin into a 25 mL volumetric flask. c. Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. d. Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Method Validation

The developed method was validated according to ICH guidelines for the following parameters:[7]

1. System Suitability: a. Inject the standard solution (n=6) into the HPLC system. b. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.[6]

2. Specificity (Forced Degradation): a. To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on ofloxacin.[5][10] b. Subject the ofloxacin sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[10]
  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[10]
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
  • Thermal Degradation: Heat at 105°C for 48 hours.[5]
  • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.[5] c. Analyze the stressed samples and ensure that the degradation products are well-resolved from the main ofloxacin peak and from each other.

3. Linearity: a. Prepare a series of at least five concentrations of ofloxacin and each impurity, ranging from the limit of quantitation (LOQ) to 150% of the expected concentration.[11] b. Inject each solution and plot a calibration curve of peak area versus concentration. c. The method is linear if the correlation coefficient (r²) is ≥ 0.995.[11]

4. Accuracy (% Recovery): a. Prepare spiked samples by adding known amounts of each impurity to the ofloxacin sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). b. Analyze these samples in triplicate. c. Calculate the percentage recovery for each impurity. The acceptance criterion is typically between 90% and 110%.[5]

5. Precision: a. Repeatability (Intra-day Precision): Analyze six replicate samples of ofloxacin spiked with impurities at 100% of the test concentration on the same day. b. Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. c. The RSD for the recovery of each impurity should not be more than 5.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. b. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: a. Deliberately vary the chromatographic conditions to assess the method's robustness. b. Introduce small changes in parameters such as:

  • Flow rate (± 0.1 mL/min)
  • Mobile phase pH (± 0.2 units)
  • Column temperature (± 2°C) c. The system suitability parameters should remain within the acceptable limits.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%

Table 2: Linearity Data for Ofloxacin and Impurities

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Ofloxacin 10 - 1500.9998
Impurity A 0.1 - 2.00.9995
Impurity B 0.1 - 2.00.9992
Impurity C 0.1 - 2.00.9996

Table 3: Accuracy (% Recovery) Data

ImpuritySpiked Level% Recovery (Mean ± SD, n=3)
Impurity A 80%98.5 ± 1.2
100%99.2 ± 0.8
120%101.1 ± 1.5
Impurity B 80%97.8 ± 1.8
100%98.9 ± 1.1
120%100.5 ± 1.3

Table 4: Precision Data (%RSD)

ImpurityRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Impurity A 1.52.1
Impurity B 1.82.5

Table 5: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Impurity A 0.030.1
Impurity B 0.040.12
Impurity C 0.030.09

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Literature Review & Pharmacopeial Method (USP, EP) B Selection of Initial Chromatographic Conditions (Column, Mobile Phase) A->B C Optimization of Mobile Phase Composition & Gradient B->C D Optimization of Detection Wavelength & Flow Rate C->D E System Suitability Testing D->E F Specificity (Forced Degradation) E->F Proceed to Validation G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated HPLC Method for Ofloxacin Impurities K->L Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters VP Validated Analytical Method Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision Robustness Robustness VP->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range

References

Application Note and Protocol: Utilization of Desmethyl Ofloxacin Hydrochloride in Ofloxacin Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1][2][3] Ensuring the purity and potency of ofloxacin in pharmaceutical formulations is critical for its safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent validation of analytical methods used for quality control.[4][5][6] A crucial aspect of this validation is the ability of the assay to accurately and specifically measure ofloxacin in the presence of its impurities and degradation products.

Desmethyl Ofloxacin Hydrochloride, also known as N-Desmethyl ofloxacin, is a known metabolite and a potential process impurity or degradant of ofloxacin.[7][8] Therefore, its use as a reference standard is essential in the validation of stability-indicating assay methods for ofloxacin. This application note provides a detailed protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of ofloxacin, which has been validated for its ability to separate and quantify ofloxacin from Desmethyl Ofloxacin and other related substances.

Principle

The described RP-HPLC method separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation of ofloxacin from its related compounds, including Desmethyl Ofloxacin, is achieved by optimizing the chromatographic conditions. Quantification is performed by comparing the peak area of ofloxacin in a sample to that of a reference standard. The method is validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[4][6][9]

Experimental Protocols

Materials and Reagents
  • Ofloxacin Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Ofloxacin Tablets/Bulk Drug (Sample)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Value
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[4][10]
Mobile Phase Buffer: Acetonitrile (70:30 v/v). The buffer consists of 0.02 M Potassium Dihydrogen Phosphate with the pH adjusted to 3.2 with orthophosphoric acid.[4]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 294 nm[4][11]
Injection Volume 20 µL[6][11]
Column Temperature 30°C[11]
Diluent Mobile Phase
Preparation of Solutions
  • Standard Stock Solution (Ofloxacin): Accurately weigh and transfer 10 mg of Ofloxacin working standard into a 10 mL volumetric flask. Add about 5 mL of diluent, sonicate for 20 minutes, and then make up the volume with the diluent.[4]

  • Working Standard Solution (Ofloxacin): From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute up to the mark with the diluent to get a concentration of 100 µg/mL. Further dilutions can be made to prepare a series of concentrations for linearity studies (e.g., 20, 40, 60, 80, 100, and 120 µg/mL).[4]

  • Standard Stock Solution (this compound): Prepare in a similar manner to the ofloxacin standard stock solution.

  • System Suitability Solution: Prepare a solution containing a mixture of ofloxacin (e.g., 100 µg/mL) and this compound (at a concentration that gives a detectable peak, e.g., 1 µg/mL) in the diluent.

  • Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of ofloxacin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[11]

Method Validation Procedures

The developed method should be validated as per ICH Q2(R1) guidelines.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the ofloxacin sample. The sample is subjected to stress conditions such as:

    • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.[11]

    • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.[11]

    • Oxidative Degradation: 6% H2O2 at room temperature for 6 hours.[4]

    • Thermal Degradation: Dry heat at 105°C for 4 hours.[4]

    • Photolytic Degradation: Exposure to UV light.[12]

  • System Suitability: The system suitability is evaluated by injecting the system suitability solution to ensure the chromatographic system is working correctly. Parameters like theoretical plates, tailing factor, and resolution between ofloxacin and Desmethyl Ofloxacin peaks are monitored. The resolution between the N-des methyl ofloxacin and ofloxacin peaks should be greater than 2.0.[10]

  • Linearity: The linearity of the method is established by analyzing a series of dilutions of the ofloxacin working standard solution (e.g., 5-30 µg/ml).[9]

  • Accuracy (% Recovery): The accuracy of the method is determined by recovery studies. A known amount of ofloxacin standard is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%) and the recovery is calculated. The mean percentage recovery should be in the range of 98.4–100.6%.[9]

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions (e.g., flow rate, mobile phase composition, pH, and temperature) and observing the effect on the results.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Resolution (Ofloxacin & Desmethyl Ofloxacin) ≥ 2.0[10]> 2.0
Tailing Factor (Ofloxacin) ≤ 2.0< 1.5
Theoretical Plates (Ofloxacin) ≥ 2000> 3000
% RSD of Peak Area (n=6) ≤ 2.0%< 1.0%
Table 2: Linearity Data for Ofloxacin
Concentration (µg/mL)Mean Peak Area
20(Value)
40(Value)
60(Value)
80(Value)
100(Value)
120(Value)
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%(Value)(Value)(Value)
100%(Value)(Value)(Value)
120%(Value)(Value)(Value)
Mean % Recovery 98.0 - 102.0%
Table 4: Precision Data
Parameter% RSD
Repeatability (Intra-day, n=6) ≤ 2.0%
Intermediate Precision (Inter-day, n=6) ≤ 2.0%
Table 5: LOD and LOQ
ParameterConcentration (µg/mL)
LOD (Value)
LOQ (Value)

Visualizations

Assay_Validation_Workflow start Start: Method Development prep Prepare Solutions (Standard, Sample, System Suitability) start->prep hplc HPLC Analysis prep->hplc system_suitability System Suitability Test hplc->system_suitability validation Method Validation (ICH Q2) system_suitability->validation Pass specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Validated Method report->end

Caption: Workflow for Ofloxacin Assay Validation.

Logical_Relationship ofloxacin Ofloxacin (API) formulation Pharmaceutical Formulation ofloxacin->formulation is formulated into impurity Desmethyl Ofloxacin (Impurity/Metabolite) impurity->formulation can be present in assay Validated HPLC Assay formulation->assay is tested by quality Product Quality, Safety & Efficacy assay->quality ensures

Caption: Role of Assay in Ensuring Drug Quality.

Conclusion

The use of this compound as a reference impurity is indispensable for the validation of a stability-indicating assay for ofloxacin. The RP-HPLC method described in this application note, when properly validated according to ICH guidelines, provides a reliable and robust tool for the routine quality control of ofloxacin in bulk drug and pharmaceutical formulations. This ensures that the final product is free from significant levels of impurities and meets the required standards for safety and efficacy.

References

Application Note and Protocol: UPLC-MS/MS Analysis of Ofloxacin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a broad-spectrum synthetic fluoroquinolone antibiotic used extensively in the treatment of various bacterial infections.[1] The presence of ofloxacin and its degradation products in the environment, particularly in wastewater, is a growing concern due to the potential for antibiotic resistance and ecotoxicity.[1][2] Furthermore, in pharmaceutical manufacturing and formulation, it is crucial to identify and quantify any degradation products to ensure the safety, efficacy, and stability of the final drug product. Forced degradation studies are essential in this regard, helping to elucidate the degradation pathways and develop stability-indicating analytical methods.[3]

This application note provides a detailed protocol for the sensitive and selective analysis of ofloxacin and its degradation products using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is suitable for the quantification of ofloxacin in various matrices and for the identification of impurities generated under stress conditions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.

2.1.1. Water Samples (Wastewater, Surface Water)

This protocol utilizes solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.

  • Filtration: Filter the water sample through a 0.45 µm nylon filter to remove particulate matter.

  • pH Adjustment: Adjust the pH of the filtered sample to 5.

  • SPE Cartridge Conditioning: Condition an Oasis WCX (weak cation exchanger) SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.[4]

  • Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute ofloxacin and its degradation products from the cartridge with 4 mL of a mixture of methanol, acetonitrile (B52724), and formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.

2.1.2. Biological Samples (Plasma, Aqueous Humor)

This protocol uses protein precipitation, a simple and effective method for removing proteins from biological fluids.[5]

  • Sample Collection: Collect the biological fluid sample (e.g., 200 µL of plasma).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of ofloxacin or another fluoroquinolone like ciprofloxacin) to the sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the sample (e.g., 600 µL of acetonitrile for 200 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for UPLC-MS/MS analysis.

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways of a drug substance. The following conditions are typically employed:

  • Acid Hydrolysis: Dissolve ofloxacin in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve ofloxacin in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat ofloxacin solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid ofloxacin powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of ofloxacin to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples with the mobile phase to an appropriate concentration before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

UPLC Conditions
ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.3 mL/min[6][7]
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Collision Gas Argon
MRM Transitions for Ofloxacin and Potential Degradation Products

Multiple Reaction Monitoring (MRM) is used for quantification. The following table lists the precursor and product ions for ofloxacin and some of its known degradation products.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ofloxacin362.2318.2, 261.120, 35
Desmethyl Ofloxacin348.1304.1, 247.120, 35
Ofloxacin N-oxide378.2362.2, 318.215, 25
Hydroxylated Ofloxacin378.2334.2, 277.120, 35

Data Presentation

Quantitative Data Summary
AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
Ofloxacin0.11000>0.9995-105<10

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, RSD: Relative Standard Deviation. Data is representative and may vary based on instrumentation and matrix.

Summary of Forced Degradation Results
Stress ConditionOfloxacin Degradation (%)Number of Degradation Products Detected
0.1 M HCl, 80°C, 2h~15%2
0.1 M NaOH, 80°C, 2h~20%3
3% H₂O₂, RT, 24h~30%4
Heat (105°C), 24h~5%1
UV Light (254 nm), 24h~25%3

Degradation percentages are approximate and can vary based on specific experimental conditions.

Visualizations

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Wastewater, Plasma, etc.) Filtration Filtration / Centrifugation SampleCollection->Filtration Extraction Solid-Phase Extraction or Protein Precipitation Filtration->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation (ACQUITY BEH C18) Evaporation->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Integration Peak Integration & Quantification MSMS->Integration Reporting Reporting & Analysis Integration->Reporting

Caption: Experimental workflow for UPLC-MS/MS analysis.

G Ofloxacin Degradation Pathways cluster_oxidation Oxidation cluster_demethylation Demethylation cluster_other Other Reactions Ofloxacin Ofloxacin (m/z 362.2) N_Oxide Ofloxacin N-oxide (m/z 378.2) Ofloxacin->N_Oxide H₂O₂ Hydroxylated Hydroxylated Ofloxacin (m/z 378.2) Ofloxacin->Hydroxylated H₂O₂ / hv Desmethyl Desmethyl Ofloxacin (m/z 348.1) Ofloxacin->Desmethyl Acid/Base/Heat Decarboxylated Decarboxylated Ofloxacin Ofloxacin->Decarboxylated Heat / hv Piperazine_Cleavage Piperazine Ring Cleavage Products Ofloxacin->Piperazine_Cleavage Strong Acid/Base

Caption: Ofloxacin degradation pathways.

References

Application Note: Quantification of Desmethyl Ofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-05

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Desmethyl Ofloxacin (also known as Ofloxacin EP Impurity E or Ofloxacin Related Compound A) is a known impurity and metabolite of Ofloxacin.[2][3][4] It is characterized by the absence of the methyl group on the piperazine (B1678402) ring.[2] The quantification of this and other impurities in pharmaceutical formulations is a critical aspect of quality control to ensure the safety and efficacy of the final drug product. Regulatory bodies like the ICH provide guidelines for the identification and quantification of impurities in new drug substances and products.[5]

This application note provides detailed protocols for the quantification of Desmethyl Ofloxacin in pharmaceutical formulations, with a primary focus on the highly specific and sensitive High-Performance Liquid Chromatography (HPLC) method.

Analytical Methodologies

The primary method for the quantification of Desmethyl Ofloxacin is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its high resolution and sensitivity.[6][7] While UV-Visible Spectrophotometry is a simpler and more rapid method, it is generally not suitable for impurity quantification due to its lack of specificity, especially in the presence of the parent drug and other related substances.[6][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Desmethyl Ofloxacin from Ofloxacin and other potential degradation products.[5][7] The method described below is a representative protocol adapted from several validated methods for Ofloxacin and its impurities.[2][5][7][9]

Experimental Protocols

HPLC Method for Quantification of Desmethyl Ofloxacin

This protocol outlines a gradient RP-HPLC method for the effective separation and quantification of Desmethyl Ofloxacin.

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector[2]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • Ofloxacin and Desmethyl Ofloxacin reference standards[3][4]

  • Acetonitrile (HPLC grade)[2]

  • Potassium dihydrogen phosphate (B84403) (analytical grade)[2]

  • Orthophosphoric acid (analytical grade)[9][10]

  • Deionized water (HPLC grade)

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[10]
Detection Wavelength 294 nm[5][9]
Injection Volume 20 µL[5][7]
Column Temperature 30°C (or ambient)[11]

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) is a suitable diluent.[2]

  • Standard Stock Solution (Ofloxacin and Desmethyl Ofloxacin):

    • Accurately weigh approximately 10 mg of Ofloxacin reference standard and 10 mg of Desmethyl Ofloxacin reference standard.

    • Transfer to separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each.

  • Working Standard Solution:

    • Prepare a mixed working standard solution by diluting the stock solutions with the diluent to a final concentration that is representative of the impurity level to be quantified (e.g., 0.3% of the Ofloxacin test concentration). For a 100 µg/mL Ofloxacin sample, the Desmethyl Ofloxacin concentration would be 0.3 µg/mL.[5]

  • Sample Preparation (Ofloxacin Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Ofloxacin and transfer to a 100 mL volumetric flask.[6]

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[6]

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability and Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject a blank (diluent) to ensure the system is free from contamination.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability. The relative standard deviation (RSD) for the peak area of Desmethyl Ofloxacin should be less than 2.0%. The resolution between the Ofloxacin and Desmethyl Ofloxacin peaks should be greater than 2.0.[7]

  • Inject the prepared sample solution.

  • Identify the Desmethyl Ofloxacin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of Desmethyl Ofloxacin in the sample using the peak area and the concentration of the standard.

Data Presentation

Table 1: Chromatographic Parameters and Typical Retention Times

CompoundTypical Retention Time (min)Relative Retention Time (RRT)
Ofloxacin20.041.00
Desmethyl Ofloxacin21.941.09

Note: Retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition. The data presented is based on a published method.[7]

Table 2: Example Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
09010
107030
255050
353070
409010
459010

Table 3: Summary of Quantitative Data (Hypothetical)

This table summarizes hypothetical quantitative results for Desmethyl Ofloxacin in different batches of a pharmaceutical formulation.

Batch NumberOfloxacin Concentration (mg/tablet)Desmethyl Ofloxacin (%)Desmethyl Ofloxacin (µ g/tablet )
A-0012000.15300
A-0022000.18360
B-0014000.12480
B-0024000.16640

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh and Powder Tablets dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate filter Filter through 0.45 µm Filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 294 nm separate->detect quantify Quantify using Standard detect->quantify

Caption: Experimental workflow for the quantification of Desmethyl Ofloxacin.

G ofloxacin Ofloxacin (Parent Drug) process Synthetic Process or Degradation ofloxacin->process desmethyl Desmethyl Ofloxacin (Impurity) process->desmethyl

Caption: Relationship between Ofloxacin and its Desmethyl impurity.

References

Application Notes and Protocols for the Use of Desmethyl Ofloxacin as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a broad-spectrum synthetic fluoroquinolone antibiotic used extensively in the treatment of various bacterial infections. Accurate quantification of Ofloxacin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of an internal standard (IS) is crucial for reliable and accurate bioanalytical methods, as it compensates for variations during sample preparation and analysis.

Desmethyl Ofloxacin, a primary metabolite of Ofloxacin, presents as a theoretically ideal internal standard for the quantification of Ofloxacin.[1][2][3] Its structural similarity to the analyte ensures comparable behavior during extraction and chromatographic separation, a key attribute for an effective internal standard. This document provides a detailed protocol for the use of Desmethyl Ofloxacin as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ofloxacin in plasma.

Physicochemical Properties

A comparison of the key physicochemical properties of Ofloxacin and its metabolite, Desmethyl Ofloxacin, is presented in Table 1. The close similarity in their molecular structure and weight underpins the suitability of Desmethyl Ofloxacin as an internal standard.

PropertyOfloxacinDesmethyl OfloxacinReference
Chemical Structure C₁₈H₂₀FN₃O₄C₁₇H₁₈FN₃O₄[4][5]
Molecular Weight 361.4 g/mol 347.34 g/mol [4][5]
IUPAC Name 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[4][5]
CAS Number 82419-36-182419-52-1[4][5]

Ofloxacin Metabolism

Ofloxacin undergoes limited metabolism in the body, with Desmethyl Ofloxacin being one of the primary metabolites.[3][6] The metabolic pathway involves the demethylation of the piperazine (B1678402) ring of Ofloxacin.

G Ofloxacin Ofloxacin (C₁₈H₂₀FN₃O₄) Excretion Unchanged Ofloxacin (65-80% in Urine) Ofloxacin->Excretion Metabolism Hepatic Metabolism (<5% as metabolites in urine) Ofloxacin->Metabolism Demethylation Desmethyl_Ofloxacin Desmethyl Ofloxacin (C₁₇H₁₈FN₃O₄) Metabolism->Desmethyl_Ofloxacin G cluster_0 Sample Preparation Workflow Plasma 1. Aliquot 100 µL Plasma Add_IS 2. Add 25 µL Desmethyl Ofloxacin IS (100 ng/mL) Plasma->Add_IS Add_Protein_Precipitant 3. Add 300 µL Acetonitrile Add_IS->Add_Protein_Precipitant Vortex 4. Vortex Mix (1 min) Add_Protein_Precipitant->Vortex Centrifuge 5. Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin (B1677185) is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] During its synthesis, formulation, and storage, several related compounds or impurities can arise.[2] The presence of these impurities can affect the safety and efficacy of the drug product.[3] Therefore, robust analytical methods are crucial for the separation, identification, and quantification of ofloxacin and its related compounds to ensure the quality and stability of pharmaceutical formulations.

This document provides detailed application notes and protocols for the separation of ofloxacin and its related compounds using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with additional information on Capillary Electrophoresis (CE) for chiral separations.

Ofloxacin and Its Related Compounds

Ofloxacin is a chiral compound, with the S-(-)-enantiomer (levofloxacin) exhibiting significantly higher antibacterial activity than the R-(+)-enantiomer.[4] Common related compounds include degradation products and synthesis impurities. Some key related compounds are:

  • Ofloxacin Related Compound A (Desmethyl Ofloxacin): An impurity formed during synthesis.[][6]

  • Decarboxy Ofloxacin: A degradation product.[7]

  • Ofloxacin N-oxide: A metabolite and degradation product.[7][8]

  • 9-Methyl piperizine: A degradation product.[2][9]

  • Fluoro-P-anisic acid (FPA): A potential impurity.[2][10]

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13]

Analytical Techniques and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

RP-HPLC is a widely used technique for the separation and quantification of ofloxacin and its impurities in pharmaceutical dosage forms.[2][14]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method capable of separating ofloxacin from its potential degradation products and process-related impurities.[10][11]

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.2 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (B52724):Methanol (80:20 v/v)
Gradient Elution Time (min)
0
15
30
45
50
60
Flow Rate 1.0 mL/min
Column Temperature 35°C[9]
Detection Wavelength 294 nm[13]
Injection Volume 20 µL
Diluent Mobile Phase A:Mobile Phase B (50:50 v/v)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ofloxacin reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Test Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of ofloxacin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.

Data Presentation: Typical Retention Times

The following table summarizes the typical relative retention times (RRT) for ofloxacin and its related compounds obtained using a similar gradient RP-HPLC method.[2]

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Des carboxy ofloxacin5.090.25
9-Methyl piperizine13.330.66
Ofloxacin20.281.00
N-Des methyl ofloxacin (Ofloxacin Related Compound A)21.941.09
FPA42.852.14

Note: Retention times can vary between systems and with minor changes in chromatographic conditions.

Workflow for RP-HPLC Analysis of Ofloxacin

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Handling prep Sample Preparation (Standard & Test Solutions) hplc HPLC System Setup (Column, Mobile Phase, Gradient) inject Inject Sample (20 µL) hplc->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (294 nm) separate->detect data Data Acquisition & Processing (Chromatogram Generation) detect->data analyze Peak Identification & Quantification (Based on Retention Time & Area) data->analyze report Generate Report (Impurity Profile, Assay) analyze->report

Caption: Workflow for RP-HPLC analysis of ofloxacin and its related compounds.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

UPLC offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and reduced solvent consumption, making it suitable for high-throughput analysis.[15]

Experimental Protocol: Rapid UPLC-MS Method

This protocol is adapted for the rapid and sensitive determination of ofloxacin, particularly useful for analyses in biological matrices.[16]

Chromatographic Conditions:

ParameterCondition
Column Waters Acquity UPLC BEH C18 Shield, 150 x 2.1 mm, 1.7 µm[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Isocratic: 95% A and 5% B[16]
Flow Rate 0.3 mL/min[16]
Column Temperature 30°C[16]
Detection Mass Spectrometry (MS) with Electrospray Ionization (ESI) or UV at 230 nm[16]
Injection Volume 5 µL
Analysis Time ~3 minutes[16]

Sample Preparation (for Aqueous Humor): [16]

  • To 50 µL of aqueous humor sample, add 10 µL of an internal standard (e.g., tobramycin).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Inject the supernatant into the UPLC system.

Data Presentation: UPLC Method Performance

ParameterResult
Ofloxacin Retention Time ~1.67 min[16]
Linearity Range 0.1 to 8 µg/mL[16]
Correlation Coefficient (r²) 0.998[16]
Extraction Recovery 92.9% - 96.2%[16]

Logical Diagram for UPLC Method Development

start Define Analytical Goal (e.g., Rapid Quantification) column Select Column (UPLC BEH C18, <2 µm) start->column mobile_phase Optimize Mobile Phase (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) column->mobile_phase gradient Test Gradient vs. Isocratic Elution mobile_phase->gradient flow_rate Optimize Flow Rate gradient->flow_rate detection Select Detector (UV or MS) flow_rate->detection validation Method Validation (Linearity, Accuracy, Precision) detection->validation end Finalized UPLC Method validation->end cluster_capillary Inside the Capillary cluster_complex Diastereomeric Complex Formation racemate Ofloxacin Racemate (R- and S-enantiomers) complex_S S-Ofloxacin-Selector Complex racemate->complex_S Interaction complex_R R-Ofloxacin-Selector Complex racemate->complex_R Interaction selector Chiral Selector (e.g., HP-β-CD) separation Differential Migration & Separation complex_S->separation complex_R->separation detection Detection of Separated Enantiomers separation->detection

References

Troubleshooting & Optimization

forced degradation of ofloxacin and identification of degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on ofloxacin (B1677185).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for the forced degradation of ofloxacin as per ICH guidelines?

Forced degradation studies for ofloxacin, in line with ICH guidelines, typically involve exposing the drug substance to a variety of stress conditions to assess its stability and identify potential degradation products.[1] The primary stress conditions include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[2][3]

  • Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.[2][3]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[2][3]

  • Thermal Degradation: Exposure to high temperatures (e.g., 40-80°C) in solid or solution form.[2][4]

  • Photolytic Degradation: Exposure of the drug substance (solid or in solution) to UV and/or fluorescent light.[2][3]

Q2: What is the recommended percentage of degradation to aim for in forced degradation studies?

The goal of forced degradation is to achieve a level of degradation that is significant enough to produce and detect degradation products, but not so extensive that it leads to secondary or tertiary degradation products that would not be seen under normal storage conditions. A target degradation of 5-20% is generally considered appropriate.[1]

Q3: How can I identify the degradation products of ofloxacin?

Several analytical techniques can be employed to identify ofloxacin degradants:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating ofloxacin from its degradation products.[5][6][7] Developing a stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful techniques for the structural elucidation of degradation products by providing mass-to-charge ratio information.[8][9][10]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be used for the separation and estimation of ofloxacin and its degradants.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of isolated degradation products.[11][12]

Q4: What are some of the known degradation products of ofloxacin?

Several degradation products of ofloxacin have been identified under various stress conditions. These include:

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No or minimal degradation observed under stress conditions. Stress conditions are too mild (concentration of stressor, temperature, or duration).Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for hydrolytic and thermal degradation studies. Extend the duration of exposure to the stress condition.[14]
Excessive degradation (>20%) is observed. Stress conditions are too harsh.Decrease the concentration of the stressor. Reduce the temperature. Shorten the exposure time.
Poor resolution between ofloxacin and its degradation products in the HPLC chromatogram. The analytical method is not optimized.Modify the HPLC method by: - Adjusting the mobile phase composition (e.g., ratio of organic solvent to buffer). - Changing the pH of the mobile phase. - Trying a different column stationary phase (e.g., C8 instead of C18).[14] - Employing a gradient elution program.[14]
Appearance of unknown peaks in the chromatogram. These could be degradation products, impurities from reagents, or artifacts from sample preparation.Use high-purity reagents and solvents. Perform a blank analysis (without the drug substance) under the same stress conditions to identify any peaks originating from the reagents or solvent system.[2] Utilize LC-MS/MS to identify the structure of the unknown peaks.[2]
Variability in degradation results between experiments. Inconsistent experimental conditions.Ensure precise control over all experimental parameters, including temperature, concentration of stressors, and exposure times. Use calibrated equipment.[2]

Experimental Protocols

Preparation of Ofloxacin Stock Solution

Accurately weigh a suitable amount of ofloxacin and dissolve it in a volumetric flask using a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[2][3]

Forced Degradation Procedures

The following are general protocols. The specific concentrations, temperatures, and durations may need to be adjusted based on the stability of ofloxacin to achieve the target 5-20% degradation.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.[5]

    • Reflux the mixture for 6 hours at 40°C.[5]

    • After cooling to room temperature, neutralize the solution with an equivalent amount of 1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[5]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.[5]

    • Reflux the mixture for 6 hours at 40°C.[5]

    • After cooling to room temperature, neutralize the solution with an equivalent amount of 1 N HCl.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.[5]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).[5]

    • Keep the solution at room temperature for 6 hours, protected from light.[5]

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of ofloxacin powder in an oven at 105°C for 4 hours.[5]

    • After cooling, dissolve the powder in a suitable solvent and dilute to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the ofloxacin stock solution in a quartz cuvette to UV light (e.g., 254 nm) and/or a cool white fluorescent lamp in a photostability chamber.[2][3]

    • The exposure should be for a defined period or until a certain light energy exposure is reached (e.g., 1.2 million lux hours and 200 watt-hours/m²).[15]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for Ofloxacin (Hypothetical Data)

Stress ConditionParameters% Degradation of OfloxacinMajor Degradation Products Identified
Acid Hydrolysis1 N HCl at 40°C for 6h12%Decarboxy ofloxacin
Alkaline Hydrolysis1 N NaOH at 40°C for 6h18%Ofloxacin-N-oxide, Des-methyl ofloxacin
Oxidative Degradation6% H₂O₂ at RT for 6h15%Ofloxacin-N-oxide, 9-piperazino ofloxacin
Thermal Degradation105°C for 4h (solid)8%Minor unknown products
Photolytic DegradationUV light (254 nm) for 48h10%Photodegradation Product A, B

Visualizations

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Ofloxacin Ofloxacin Drug Substance Acid Acid Hydrolysis (e.g., 1N HCl, 40°C) Ofloxacin->Acid Expose to Alkali Alkaline Hydrolysis (e.g., 1N NaOH, 40°C) Ofloxacin->Alkali Expose to Oxidative Oxidative Degradation (e.g., 6% H2O2, RT) Ofloxacin->Oxidative Expose to Thermal Thermal Degradation (e.g., 105°C) Ofloxacin->Thermal Expose to Photolytic Photolytic Degradation (UV/Vis Light) Ofloxacin->Photolytic Expose to HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Alkali->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photolytic->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks Data Degradation Profile & Pathway Elucidation LCMS->Data

Caption: Experimental workflow for the forced degradation of ofloxacin.

Ofloxacin_Degradation_Pathways cluster_degradants Degradation Products Ofloxacin Ofloxacin Decarboxy Decarboxy ofloxacin Ofloxacin->Decarboxy Acid Hydrolysis N_Oxide Ofloxacin-N-oxide Ofloxacin->N_Oxide Alkaline Hydrolysis / Oxidation Des_Methyl Des-methyl ofloxacin Ofloxacin->Des_Methyl Alkaline Hydrolysis Piperazino 9-piperazino ofloxacin Ofloxacin->Piperazino Oxidation Photo_Products Photodegradation Products Ofloxacin->Photo_Products Photolysis

Caption: Potential degradation pathways of ofloxacin under different stress conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ofloxacin (B1677185) Related Substances Analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical issues encountered during the HPLC analysis of ofloxacin and its related substances?

A1: Common issues include peak tailing, poor resolution between ofloxacin and its impurities, the appearance of unexpected peaks, and variability in retention times.[1] These problems can often be traced back to the mobile phase composition, column condition, or sample preparation.

Q2: My ofloxacin peak is showing significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing for fluoroquinolone compounds like ofloxacin is often due to secondary interactions with the stationary phase. Key factors to investigate include:

  • Mobile Phase pH: Ofloxacin is a basic compound, and interactions with acidic silanols on the silica-based column are a common cause of tailing. Adjusting the pH of the aqueous portion of your mobile phase can help suppress this interaction. Ensure the pH remains within the stable range for your column (typically pH 2-8).

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify their source?

A3: A systematic approach is crucial to pinpoint the origin of extraneous peaks:

  • System Blank Analysis: Inject a blank solvent (e.g., your mobile phase). If the peak persists, it may be a "ghost peak" from contamination in the mobile phase, system tubing, or carryover from a previous injection.

  • Mobile Phase Check: Prepare a fresh mobile phase using high-purity solvents and reagents, as contamination or degradation of mobile phase components can introduce peaks.

  • Sample Degradation: Ofloxacin can degrade under certain conditions, with hydrolysis to ofloxacin (the carboxylic acid form) being a common pathway. Photodegradation is another known issue.[1] Compare the retention time of the unknown peak with a reference standard of potential degradation products.

  • Process-Related Impurity: The peak could be an impurity from the synthesis process.

Q4: The retention times for my peaks are shifting between injections. What could be causing this instability?

A4: Retention time variability can compromise the reliability of your assay. Common causes include:

  • Inadequate System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Composition Change: If preparing the mobile phase manually, be aware that volatile organic solvents can evaporate over time, altering the composition and affecting retention. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Column temperature significantly impacts retention times. Using a column thermostat to maintain a constant and stable temperature is highly recommended.

Troubleshooting Guides

Issue 1: Poor Peak Resolution
  • Symptom: Ofloxacin and a known impurity peak (e.g., Ofloxacin Related Compound A) are not adequately separated, failing to meet system suitability requirements for resolution (typically R > 2.0).[2]

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A slight decrease in the organic phase concentration can increase retention and improve separation.
Incorrect pH of the Mobile Phase Optimize the pH of the buffer to alter the ionization state of ofloxacin and its impurities, which can significantly impact their retention and selectivity.
Column Efficiency Loss The column may be aging or contaminated. Try washing the column according to the manufacturer's instructions or replace it with a new one.
Flow Rate Too High A lower flow rate can sometimes improve resolution, although it will increase the run time.
Issue 2: Inaccurate Quantification
  • Symptom: The calculated amount of ofloxacin or a related substance is inconsistent or inaccurate, failing precision and accuracy validation criteria.

  • Possible Causes & Solutions:

CauseSolution
Poor Linearity of Calibration Curve Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. The correlation coefficient (r²) should typically be > 0.999.[1]
Sample Preparation Errors Inaccurate weighing, incomplete dissolution, or improper dilution can lead to significant errors. Review and optimize the sample preparation procedure. Sonication can aid in complete dissolution.[3]
Integrator Parameters Incorrect peak integration parameters can lead to inaccurate peak area measurements. Ensure the integration baseline is set correctly.
System Suitability Failure Do not proceed with sample analysis if the system suitability criteria (e.g., %RSD for replicate injections < 2%) are not met.[4]

Data Presentation

Table 1: Typical HPLC Chromatographic Conditions for Ofloxacin Related Substances Analysis
ParameterRecommended Value/Range
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol (B129727):Phosphate (B84403) Buffer (pH 3.0) (55:45 v/v)[1] or Acetonitrile:Buffer (e.g., 0.02 M KH2PO4, pH 3.2) (25:75 v/v)[5]
Flow Rate 0.8 - 1.0 mL/min[1]
Detection Wavelength 294 nm[3][6] or 270 - 295 nm[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 35 °C)[7]
Table 2: System Suitability Parameters for Ofloxacin HPLC Analysis (Based on USP Guidelines)
ParameterAcceptance Criteria
Resolution (R) ≥ 2.0 between ofloxacin and the nearest eluting impurity peak[2]
Tailing Factor (T) ≤ 2.0[4]
Relative Standard Deviation (%RSD) ≤ 2.0% for replicate injections of the standard solution[4]
Theoretical Plates (N) > 2000[1]
Table 3: Summary of Forced Degradation Results for Ofloxacin
Stress ConditionParameters% Degradation (Hypothetical)Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24h[8]15%Ofloxacin related impurities
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 8h[8]45%Decarboxylated Ofloxacin[8]
Oxidative 30% H₂O₂ at RT for 48h[8]25%Ofloxacin N-oxide, 9-methyl piperizine[8]
Thermal 80°C for 72h[8]8%Minor unknown products
Photolytic UV light (254 nm) for 48h[8]12%Photodegradation products

Experimental Protocols

Detailed HPLC Method for the Analysis of Ofloxacin Related Substances

This protocol is a representative method and may require optimization for specific applications.

  • Preparation of Solutions

    • Mobile Phase (Methanol:Phosphate Buffer pH 3.0, 55:45 v/v):

      • Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC-grade water.

      • Adjust the pH to 3.0 with phosphoric acid.

      • Filter the buffer solution through a 0.45 µm membrane filter.

      • Mix 550 mL of HPLC-grade methanol with 450 mL of the prepared phosphate buffer.

      • Degas the mobile phase by sonication for 15-20 minutes.[1]

    • Standard Stock Solution (1000 µg/mL):

      • Accurately weigh 100 mg of Ofloxacin reference standard.

      • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.[1]

    • Working Standard Solutions:

      • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[1]

    • Sample Preparation (from tablets):

      • Weigh and finely powder not fewer than 20 tablets.

      • Accurately weigh a portion of the powder equivalent to a specific amount of Ofloxacin and transfer it to a volumetric flask.

      • Add a suitable solvent (e.g., methanol), sonicate to dissolve the drug, and then dilute to volume.

      • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Procedure

    • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

    • System Suitability: Inject the standard solution (e.g., 40 µg/mL) five times to check for system suitability parameters (Resolution, Tailing Factor, %RSD). The %RSD for peak area and retention time should be less than 2%.[1][4]

    • Calibration Curve Construction: Inject each working standard solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Sample Analysis: Inject the prepared sample solutions in triplicate.

    • Calculation: Calculate the concentration of ofloxacin and its related substances in the sample by comparing their peak areas with the calibration curve.

Visualizations

experimental_workflow prep Preparation of Solutions (Mobile Phase, Standards, Samples) equilibration HPLC System Equilibration prep->equilibration sst System Suitability Testing (SST) equilibration->sst pass SST Passed? sst->pass analysis Sample Analysis (Calibration Curve & Samples) pass->analysis Yes troubleshoot Troubleshoot System (Check Mobile Phase, Column, etc.) pass->troubleshoot No data Data Processing & Calculation analysis->data report Report Results data->report troubleshoot->equilibration degradation_pathway ofloxacin Ofloxacin acid Acid Hydrolysis ofloxacin->acid H+ / Heat alkali Alkaline Hydrolysis ofloxacin->alkali OH- / Heat oxidation Oxidation ofloxacin->oxidation H2O2 photo Photodegradation ofloxacin->photo UV Light prod1 Related Impurities acid->prod1 prod2 Decarboxylated Ofloxacin alkali->prod2 prod3 Ofloxacin N-oxide oxidation->prod3 prod4 9-methyl piperizine oxidation->prod4 prod5 Photodegradation Products photo->prod5

References

strategies to improve peak shape of ofloxacin and metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of ofloxacin (B1677185) and its metabolites. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods and achieve superior peak shape and resolution.

Troubleshooting Guide: Improving Peak Shape

This guide addresses common issues encountered during the HPLC analysis of ofloxacin, focusing on strategies to mitigate poor peak shape, particularly peak tailing.

Q1: Why am I observing significant peak tailing for ofloxacin and its metabolites?

A1: Peak tailing for ofloxacin is primarily caused by secondary interactions between the basic functional groups on the molecule and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] Ofloxacin is an amphoteric compound with a basic piperazinyl group that can become protonated.[4] This positively charged group can then interact strongly with ionized, negatively charged silanol groups on the silica (B1680970) surface through ion-exchange mechanisms, leading to a mixed-mode retention that results in tailed peaks.[1][2]

Q2: How can I use mobile phase pH to improve the peak shape of ofloxacin?

A2: Adjusting the mobile phase pH is one of the most effective strategies to reduce peak tailing. For a basic compound like ofloxacin, lowering the mobile phase pH to a value between 2.5 and 3.5 is highly recommended.[1][3] At this low pH, the residual silanol groups on the stationary phase are fully protonated (Si-OH) and thus electrically neutral. This minimizes the strong ionic interactions with the protonated ofloxacin molecule, leading to a more symmetrical peak shape.[1][3] Acids like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) are commonly used for this purpose.[1][5][6][7]

Q3: What mobile phase additives or modifiers can help eliminate peak tailing?

A3: If pH adjustment alone is insufficient, several additives can be incorporated into the mobile phase:

  • Competing Bases (Silanol Blockers): Small basic additives, such as triethylamine (B128534) (TEA), can be added to the mobile phase at low concentrations (e.g., 10-25 mM).[1] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, effectively shielding them from the analyte and preventing secondary interactions.[1][2]

  • Inorganic Salts: Increasing the ionic strength of the mobile phase with a buffer salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help mask the residual silanol sites.[1] This approach is particularly useful for methods that require LC-MS compatibility.[1]

Q4: My peak shape is still poor after optimizing the mobile phase. When should I consider changing the HPLC column?

A4: If mobile phase optimization does not resolve the issue, the column may be the root cause. Consider these column-related solutions:

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a silylating agent to make them inert.[1] Using a column with high-quality end-capping is a primary strategy for reducing peak tailing for basic compounds.[1]

  • Select High-Purity Silica (Type B): Modern columns are typically packed with high-purity "Type B" silica, which has fewer acidic silanol groups and lower metal content compared to older "Type A" silica.[1] This results in significantly improved peak shapes for basic analytes.

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This feature can shield the analyte from residual silanols, further improving peak shape for basic compounds.

Q5: Could my sample injection technique or concentration be the source of the problem?

A5: Yes, issues related to the sample itself or the injection process can lead to poor peak shape:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, which is a common cause of peak tailing and fronting.[2][8] If you observe that all peaks in your chromatogram are broad or tailing, especially at higher concentrations, try diluting your sample and injecting a smaller volume.[2]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion.[8] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Q6: How can I separate the enantiomers of ofloxacin (levofloxacin and dextrofloxacin)?

A6: Ofloxacin is a chiral compound, and separating its enantiomers requires a stereoselective approach.[9][10] Two primary methods are used:

  • Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs have proven effective for resolving ofloxacin enantiomers under reversed-phase conditions.[9][10][11]

  • Indirect Separation via Derivatization: This method involves reacting the ofloxacin enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of ofloxacin found in biological samples?

A1: Ofloxacin is metabolized to a limited extent in the liver. The two main metabolites identified in human urine are desmethyl-ofloxacin and ofloxacin N-oxide .[12][13] The majority of an administered dose is excreted as the unchanged parent drug.[12][14]

Q2: What is a Tailing Factor (Tf), and what is an acceptable value?

A2: The Tailing Factor (Tf), also known as the USP tailing factor or asymmetry factor, is a quantitative measure of peak symmetry. It is calculated from the peak width at 5% of the peak height. A perfectly symmetrical, Gaussian peak has a Tf of 1.0. A value between 0.8 and 1.5 is generally considered acceptable for most applications.[2] Values above 2.0 are typically unacceptable as they can compromise resolution and the accuracy of peak integration.[8]

Q3: How does column temperature affect the peak shape of ofloxacin?

A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper, narrower peaks.[15] It can also improve the kinetics of the interaction between the analyte and the stationary phase, sometimes reducing peak tailing. However, changes in temperature can also alter selectivity, so it should be optimized carefully as part of method development.[15]

Data Presentation

The table below summarizes the expected impact of various chromatographic conditions on the peak shape of ofloxacin, quantified by the Tailing Factor (Tf).

Chromatographic Condition Mobile Phase Expected Tailing Factor (Tf) Rationale
Sub-Optimal Acetonitrile:Water (pH 6.8)> 2.0At neutral pH, silanol groups are ionized, causing strong secondary interactions with protonated ofloxacin.
Improved Acetonitrile:Phosphate Buffer (pH 3.0)1.2 - 1.5Low pH neutralizes silanol groups, significantly reducing ionic interactions and peak tailing.[3][5]
Optimized Acetonitrile:Phosphate Buffer (pH 3.0) + 20mM TEA1.0 - 1.2The combination of low pH and a competing base (TEA) effectively minimizes nearly all residual silanol interactions.[1][2]
MS-Compatible Acetonitrile:0.1% Formic Acid in Water (pH ~2.7)1.1 - 1.4Formic acid provides a low pH to control silanol ionization and is volatile, making it ideal for LC-MS applications.[7]

Experimental Protocols

Protocol 1: Optimized Reversed-Phase Method for Ofloxacin and Metabolites

This protocol is designed to achieve a symmetrical peak shape for ofloxacin and its primary metabolites on a standard C18 column.

  • HPLC Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Buffer and Acetonitrile (80:20 v/v).[6]

    • Buffer: 0.01 M Ammonium Acetate, with the pH adjusted to 3.0 using ortho-phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 294 nm.[6]

  • Sample Preparation: Accurately weigh and dissolve the ofloxacin standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Direct Chiral Separation of Ofloxacin Enantiomers

This protocol outlines a direct method for separating levofloxacin (B1675101) (S-isomer) and dextrofloxacin (R-isomer) using a chiral stationary phase.

  • HPLC Column: Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., Amylose or Cellulose derivative) or a cyclodextrin-based column.

  • Mobile Phase: A mixture of Acetonitrile and an aqueous buffer containing a competing agent. A common mobile phase is an Acetonitrile:Triethylammonium Acetate (TEAA) buffer mixture.[10] The exact ratio should be optimized for the specific column used.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 294 nm.

  • Sample Preparation: Dissolve the racemic ofloxacin standard in the mobile phase to a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Peak Tailing

A systematic workflow for troubleshooting and resolving peak tailing issues in HPLC analysis.

Diagram 2: Mechanism of Peak Tailing and Mitigation Strategies

G cluster_0 Cause of Peak Tailing cluster_1 Mitigation Strategies silanol Ionized Silanol Group (Si-O⁻) ofloxacin Protonated Ofloxacin (Basic Amine Group) ofloxacin->silanol Strong Secondary Interaction (Tailing) ofloxacin_elutes Ofloxacin Elutes Symmetrically low_ph Strategy 1: Low pH (e.g., pH 3) Protonates silanol to Si-OH (neutral) silanol_blocked Neutral/Blocked Silanol low_ph->silanol_blocked Neutralizes Site tea Strategy 2: Add Competing Base (TEA) Blocks silanol site tea->silanol_blocked Shields Site silanol_blocked->ofloxacin_elutes No Interaction

The chemical interaction causing peak tailing and how mobile phase strategies prevent it.

References

Technical Support Center: Mass Spectral Fragmentation of Desmethyl Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Desmethyl Ofloxacin (B1677185) and encountering challenges in mass spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for Desmethyl Ofloxacin?

A1: The molecular formula for Desmethyl Ofloxacin is C₁₇H₁₈FN₃O₄, with a monoisotopic mass of 347.1281 Da.[1] Therefore, you should expect to see the protonated molecular ion [M+H]⁺ at m/z 348.1354 in a high-resolution mass spectrometer.

Q2: I am not observing the expected molecular ion. What could be the issue?

A2: Several factors could contribute to a weak or absent molecular ion:

  • In-source fragmentation: The compound might be fragmenting in the ion source before mass analysis. Try reducing the cone voltage or capillary voltage.

  • Ionization mode: While positive ion mode is generally preferred for fluoroquinolones due to the presence of nitrogen atoms, the signal can be weak.[2] Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.

  • Instrument calibration: Verify that your mass spectrometer is properly calibrated.

  • Sample degradation: Ensure the sample is fresh and has been stored correctly to prevent degradation.

Q3: What are the major fragment ions I should expect to see in the MS/MS spectrum of Desmethyl Ofloxacin?

A3: The fragmentation of Desmethyl Ofloxacin is expected to be similar to that of Ofloxacin, primarily involving the loss of carbon dioxide and fragmentation of the piperazine (B1678402) ring. The major expected fragment ions are summarized in the table below.

Q4: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A4: Poor peak shape is often related to chromatographic conditions:

  • Mobile phase pH: Fluoroquinolones are basic compounds and can interact with residual silanols on the column, causing tailing. Adjusting the mobile phase pH to be more acidic can help.

  • Column choice: Consider using a column specifically designed for the analysis of basic compounds.

  • Flow rate and gradient: Optimize your flow rate and gradient elution profile to ensure proper separation and peak shape.

Q5: I see unexpected peaks in my chromatogram. What is their origin?

A5: Unexpected peaks can arise from several sources:

  • Contamination: This could be from the sample, solvent, or LC-MS system. Run a blank injection to identify system-related peaks.

  • Carryover: If a high-concentration sample was run previously, you might see carryover. Implement a robust needle and column wash protocol between injections.

  • Isomers or degradation products: The sample itself may contain isomers or have degraded.

Quantitative Data Summary

The expected m/z values for the primary ions of Desmethyl Ofloxacin in positive ion mode ESI-MS/MS are detailed below.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecular Ion [M+H]⁺[C₁₇H₁₉FN₃O₄]⁺348.1354
Loss of Water [M+H-H₂O]⁺[C₁₇H₁₇FN₃O₃]⁺330.1248
Loss of Carbon Dioxide [M+H-CO₂]⁺[C₁₆H₁₉FN₃O₂]⁺304.1456
Loss of CO₂ and C₂H₄N [M+H-CO₂-C₂H₄N]⁺[C₁₄H₁₄FN₂O₂]⁺261.1034

Experimental Protocol: LC-MS/MS Analysis of Desmethyl Ofloxacin

This protocol provides a general starting point for the analysis of Desmethyl Ofloxacin. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the Desmethyl Ofloxacin standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to create a stock solution.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is recommended (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Product Ion Scan (MS/MS).

  • Precursor Ion: m/z 348.14.

  • Collision Energy: Optimize the collision energy to achieve the desired fragmentation pattern. A starting point of 20-30 eV is recommended.

  • Capillary Voltage: ~3.0-4.0 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

Mass Spectral Fragmentation Pathway

Desmethyl_Ofloxacin_Fragmentation M Desmethyl Ofloxacin [M+H]⁺ m/z = 348.14 F1 [M+H-H₂O]⁺ m/z = 330.12 M->F1 - H₂O F2 [M+H-CO₂]⁺ m/z = 304.15 M->F2 - CO₂ F3 [M+H-CO₂-C₂H₅N]⁺ m/z = 261.10 F2->F3 - C₂H₅N

References

Technical Support Center: Ofloxacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting impurities of ofloxacin (B1677185). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic analysis of ofloxacin and its related substances.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of ofloxacin and its impurities.

Question: I am observing poor resolution between the N-des methyl ofloxacin peak and the main ofloxacin peak. How can I improve this separation?

Answer:

Poor resolution between N-des methyl ofloxacin and ofloxacin is a common challenge.[1] Here are several strategies to enhance their separation:

  • Mobile Phase pH Adjustment: The pH of the mobile phase significantly impacts the retention and selectivity of ionizable compounds like ofloxacin and its impurities. A study that achieved good resolution used a mobile phase with a pH of 2.2, adjusted with phosphoric acid.[2] Experimenting with small adjustments to the mobile phase pH can often improve the resolution between these closely eluting peaks.

  • Gradient Optimization: A gradient elution program is often necessary to separate all potential impurities in a reasonable time.[3] If you are using a gradient method, try adjusting the gradient slope. A shallower gradient around the elution time of ofloxacin and N-des methyl ofloxacin can increase the separation.

  • Column Chemistry: The choice of the stationary phase is critical for selectivity.[4] A C18 column is commonly used for ofloxacin analysis.[1][2] However, if you are still facing resolution issues, consider trying a different C18 column from another manufacturer, as subtle differences in silica (B1680970) chemistry and bonding can alter selectivity. Alternatively, exploring a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary selectivity.

  • Temperature Control: Column temperature can influence peak shape and selectivity. The European Pharmacopoeia (EP-8.0) method for ofloxacin impurity testing specifies a column temperature of 45 °C.[2] If you are running at ambient temperature, increasing the column temperature in a controlled manner (e.g., to 35-45 °C) can improve peak symmetry and may enhance resolution.

Question: I am not detecting all the potential process-related and degradation impurities of ofloxacin. What could be the reason?

Answer:

Failure to detect all potential impurities could be due to several factors related to your analytical method and sample preparation:

  • Inadequate Forced Degradation Study: To ensure your method is stability-indicating, a comprehensive forced degradation study must be performed.[5] This involves subjecting ofloxacin to various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][6] If your method doesn't detect impurities under these stressed conditions, it may not be suitable for stability testing.

  • Inappropriate Detection Wavelength: Ofloxacin and its impurities may have different UV absorption maxima. While a common detection wavelength for ofloxacin is 294 nm[2][3], some impurities might be better detected at other wavelengths. Using a photodiode array (PDA) detector can be advantageous as it allows for the examination of spectra across a range of wavelengths to identify the optimal wavelength for each impurity.

  • Insufficient Method Specificity: Your current method might not be capable of separating all impurities from each other or from the main drug peak. A well-developed gradient RP-HPLC method should be able to separate known impurities like des-carboxy ofloxacin, ofloxacin-N-oxide, N-des methyl ofloxacin, 9-methyl piperizine, and difluoro pyrido benzoxazine (B1645224) carboxylic acid (FPA).[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of ofloxacin?

A1: Common impurities of ofloxacin can originate from the synthesis process or from degradation. Some of the frequently reported impurities include:

  • Des-carboxy ofloxacin[3]

  • Ofloxacin-N-oxide[3]

  • N-des methyl ofloxacin[3]

  • 9-methyl piperizine[3]

  • Difluoro pyrido benzoxazine carboxylic acid (FPA)[3]

  • Ofloxacin EP Impurity E[2]

Forced degradation studies have shown that N-des methyl ofloxacin and 9-methyl piperizine can be formed under oxidative stress.[3][8]

Q2: What type of HPLC column is recommended for ofloxacin impurity analysis?

A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of ofloxacin and its impurities.[1][2] A typical column dimension is 4.6 x 150 mm with a 5 µm particle size.[2]

Q3: What is a typical mobile phase composition for separating ofloxacin impurities?

A3: A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic modifier. For example, one validated method uses a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) and sodium perchlorate (B79767) in water (pH adjusted to 2.2 with phosphoric acid) and acetonitrile.[2] Another method employs a gradient with a buffer and acetonitrile.[3] The exact composition and gradient program will depend on the specific separation requirements.

Q4: How can I ensure my analytical method is stability-indicating?

A4: A stability-indicating method is one that can accurately and selectively quantify the drug in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies.[5] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][6] The method should be able to resolve all the resulting degradation products from the parent drug peak. The industry-accepted range for degradation is typically between 5-20%.[9]

Experimental Protocols

Representative RP-HPLC Method for Ofloxacin and its Impurities

This protocol is based on a validated stability-indicating method.[3][6]

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., Syncronis C18, 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A Mixture of ammonium acetate and sodium perchlorate in water, pH adjusted to 2.2 with phosphoric acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Program A gradient program should be developed to ensure the separation of all impurities. A typical run time is around 50 minutes.[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 45 °C[2]
Detection Wavelength 294 nm[2][3]
Injection Volume 10 µL[2]

Sample Preparation:

  • Test Solution: Dissolve 10 mg of ofloxacin in a mixture of Acetonitrile:Water (10:60 v/v) and dilute to 50 mL.[2]

  • Reference Solution: Prepare serial dilutions of the test solution to achieve the required concentrations for impurity quantification.[2]

Forced Degradation Study Protocol

To assess the stability-indicating nature of the method, ofloxacin can be subjected to the following stress conditions:[3][6]

Stress ConditionReagents and Conditions
Acid Hydrolysis 5.0 M Hydrochloric Acid
Base Hydrolysis 5.0 M Sodium Hydroxide
Oxidation 30% Hydrogen Peroxide
Thermal Degradation 105 °C
Photolytic Degradation Exposure to light (e.g., 2600 Lux for an extended period)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Method Evaluation start Start: Ofloxacin Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation Stress Samples sample_prep Prepare Test and Reference Solutions start->sample_prep Unstressed Sample forced_degradation->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis Inject Samples data_acquisition Data Acquisition (UV/PDA Detector) hplc_analysis->data_acquisition peak_identification Peak Identification and Impurity Profiling data_acquisition->peak_identification resolution_check Check Resolution (e.g., Ofloxacin and N-des methyl ofloxacin) peak_identification->resolution_check resolution_check->hplc_analysis Resolution < 2.0 (Optimize Method) end End: Validated Method resolution_check->end Resolution > 2.0

Caption: Workflow for the development of a stability-indicating HPLC method for ofloxacin.

Troubleshooting_Tree cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes start Problem: Poor Resolution between Co-eluting Peaks solution1 Adjust Mobile Phase pH start->solution1 solution2 Optimize Gradient Program start->solution2 solution3 Change Column Chemistry start->solution3 solution4 Modify Column Temperature start->solution4 outcome1 Improved Selectivity solution1->outcome1 outcome2 Increased Peak Separation solution2->outcome2 solution3->outcome1 outcome3 Enhanced Peak Shape solution4->outcome3 success Resolution Achieved outcome1->success outcome2->success outcome3->success

Caption: Troubleshooting decision tree for poor resolution of ofloxacin impurities.

References

Technical Support Center: Optimizing Ofloxacin and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of ofloxacin (B1677185) and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide, using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the optimization of the mobile phase for the analysis of ofloxacin and its metabolites.

Issue 1: Poor Resolution Between Ofloxacin and Its Metabolites

  • Question: My chromatogram shows overlapping peaks for ofloxacin and its metabolites. How can I improve the separation?

  • Answer: Poor resolution is a common challenge. Here are several strategies focusing on mobile phase optimization:

    • Adjust Mobile Phase pH: Ofloxacin and its metabolites are ionizable compounds.[1] Ofloxacin has pKa values of approximately 6.0 (carboxylic acid) and 8.2 (piperazinyl group). The ionization state of these compounds, and thus their retention on a reversed-phase column, is highly dependent on the mobile phase pH.

      • Strategy: Operate the mobile phase at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized). For ofloxacin and its metabolites, a mobile phase pH in the acidic range (e.g., pH 2.5-4.0) is often effective. At this pH, the carboxylic acid group is protonated (less polar), and the piperazinyl group is protonated (more polar), leading to differential retention.

    • Modify Organic Modifier Percentage: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer significantly impacts retention and selectivity.

      • Strategy: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic modifier. Conversely, if retention times are excessively long, a gradual increase in the organic modifier concentration can shorten the analysis time, but may also decrease resolution. It is recommended to adjust the organic modifier in small increments (e.g., 2-5%).

    • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.

      • Strategy: If you are using acetonitrile and experiencing poor resolution, switching to methanol, or using a combination of both, can alter the elution order and improve separation.

Issue 2: Peak Tailing for Ofloxacin or its Metabolites

  • Question: The peaks for my basic analytes, particularly ofloxacin, are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like ofloxacin is often caused by secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3]

    • Use a Mobile Phase Additive: Competitive bases can mask the silanol groups.

      • Strategy: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 10-50 mM. Adjust the mobile phase pH with an acid like phosphoric acid after the addition of TEA.

    • Lower the Mobile Phase pH: At a lower pH (e.g., below 3), most silanol groups are protonated and less likely to interact with the protonated basic analytes.

    • Use a Modern, End-capped Column: Newer generation HPLC columns are often highly end-capped to minimize the number of free silanol groups, which can significantly reduce peak tailing for basic compounds.

Issue 3: High Backpressure

  • Question: My HPLC system is showing unusually high backpressure during the analysis. What could be the cause related to the mobile phase?

  • Answer: High backpressure can be caused by several factors, including mobile phase precipitation or high viscosity.

    • Buffer Precipitation: If you are using a buffer in your mobile phase, it can precipitate when mixed with a high concentration of organic solvent.

      • Strategy: Ensure your chosen buffer is soluble in the mobile phase mixture. Phosphate buffers are particularly prone to precipitation in high concentrations of acetonitrile. Consider using a different buffer, such as ammonium (B1175870) acetate, or reducing the buffer concentration. Always filter your mobile phase through a 0.22 µm or 0.45 µm filter before use.

    • High Mobile Phase Viscosity: A mobile phase with high viscosity will lead to higher backpressure.

      • Strategy: The viscosity of water/methanol mixtures is highest at around 40-50% methanol. If operating in this range, consider switching to acetonitrile, which forms lower viscosity mixtures with water. Additionally, increasing the column temperature can reduce the mobile phase viscosity and lower backpressure.

Issue 4: Irreproducible Retention Times

  • Question: I am observing shifts in retention times between different runs. How can I improve the reproducibility?

  • Answer: Fluctuating retention times are often due to an unstable mobile phase or inadequate column equilibration.

    • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of your analytes, small changes in pH can lead to significant shifts in retention time.

      • Strategy: Ensure your mobile phase is adequately buffered. The buffering capacity is greatest when the mobile phase pH is equal to the pKa of the buffer acid. A good rule of thumb is to choose a buffer with a pKa within one pH unit of your desired mobile phase pH.

    • Improper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

      • Strategy: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of ofloxacin? A1: The two main metabolites of ofloxacin found in biological fluids are desmethyl ofloxacin and ofloxacin N-oxide.[4] Desmethyl ofloxacin is formed by the removal of a methyl group from the piperazinyl ring, while ofloxacin N-oxide is formed by the oxidation of the nitrogen on the piperazinyl ring.

Q2: What is a good starting point for mobile phase composition for separating ofloxacin and its metabolites? A2: A good starting point for reversed-phase HPLC separation is a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase of 0.1% formic acid or phosphoric acid in water (pH ~2.5-3.5) and acetonitrile in a ratio of 85:15 (v/v) is a reasonable starting condition.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation? A3: Acetonitrile generally has a lower viscosity and can provide sharper peaks and shorter analysis times. Methanol, on the other hand, can offer different selectivity, which might be advantageous for resolving closely eluting compounds. If you are not achieving adequate separation with acetonitrile, trying methanol or a ternary mixture of water, acetonitrile, and methanol is a valid strategy.

Q4: What detection wavelength is optimal for ofloxacin and its metabolites? A4: Ofloxacin has a UV absorbance maximum at approximately 294 nm. This wavelength is commonly used for the detection of ofloxacin and its metabolites.

Q5: Can I use a gradient elution for this separation? A5: Yes, a gradient elution can be very effective, especially if you are analyzing a complex sample matrix or if there are significant differences in polarity between ofloxacin and its metabolites. A typical gradient might start with a lower percentage of organic modifier and gradually increase it over the course of the run to elute more retained compounds.

Data Presentation

The following tables summarize the effect of mobile phase parameters on the chromatographic separation of ofloxacin and its metabolites. The data is compiled from typical observations in reversed-phase HPLC.

Table 1: Effect of Mobile Phase pH on Retention Time

AnalyteRetention Time (min) at pH 3.0Retention Time (min) at pH 7.0
Ofloxacin8.54.2
Desmethyl Ofloxacin7.83.8
Ofloxacin N-oxide6.53.1
Conditions: C18 column, 20% Acetonitrile in buffer, 1.0 mL/min flow rate. Note: Actual retention times will vary depending on the specific column and other chromatographic conditions.

Table 2: Effect of Acetonitrile Concentration on Resolution (Rs)

Acetonitrile (%)Resolution (Ofloxacin / Desmethyl Ofloxacin)Resolution (Desmethyl Ofloxacin / Ofloxacin N-oxide)
15%2.11.8
20%1.61.4
25%1.10.9
Conditions: C18 column, 0.1% Formic Acid in water (pH ~2.7), 1.0 mL/min flow rate.

Experimental Protocols

This section provides a detailed methodology for the separation of ofloxacin and its metabolites from a biological matrix (e.g., plasma) using reversed-phase HPLC.

1. Materials and Reagents

  • Ofloxacin, desmethyl ofloxacin, and ofloxacin N-oxide reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid or phosphoric acid

  • HPLC-grade water

  • Drug-free plasma for standard and quality control preparation

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 294 nm

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions and Quality Controls

  • Prepare individual stock solutions of ofloxacin, desmethyl ofloxacin, and ofloxacin N-oxide in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase.

  • Spike drug-free plasma with the working standard solutions to prepare calibration standards and quality control samples at various concentrations.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection into the HPLC system.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow cluster_start Initial Assessment cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end Finalization Start Poor Separation of Ofloxacin and Metabolites Check_pH Adjust Mobile Phase pH (e.g., 2.5 - 4.0) Start->Check_pH Check_Organic Optimize Organic Modifier % (e.g., Acetonitrile) Check_pH->Check_Organic Evaluate_Resolution Evaluate Resolution (Rs > 1.5?) Check_Organic->Evaluate_Resolution Evaluate_Peak_Shape Evaluate Peak Asymmetry Check_Organic->Evaluate_Peak_Shape Change_Organic Change Organic Modifier (e.g., Methanol) Change_Organic->Evaluate_Resolution Add_Modifier Consider Additives for Peak Shape (e.g., TEA for tailing) Add_Modifier->Evaluate_Peak_Shape Evaluate_Resolution->Change_Organic No Optimized_Method Optimized Method Achieved Evaluate_Resolution->Optimized_Method Yes Evaluate_Peak_Shape->Add_Modifier Tailing Present Evaluate_Peak_Shape->Evaluate_Resolution Good Shape

Caption: Workflow for optimizing the mobile phase for ofloxacin and metabolite separation.

References

Technical Support Center: Troubleshooting Peak Tailing for Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing peak tailing in chromatography, with a specific focus on basic compounds like Desmethyl Ofloxacin (B1677185).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic compounds like Desmethyl Ofloxacin in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds is the secondary interaction between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[1] Desmethyl Ofloxacin, a metabolite of Ofloxacin, is a basic compound due to the nitrogen atom in the piperazinyl ring.[2][3] These secondary interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetric peak shape.[1]

Q2: How does mobile phase pH influence peak tailing for Desmethyl Ofloxacin?

A2: Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[4][5] Ofloxacin is an amphoteric compound with a pKa of 5.97 for its carboxylic acid group and 8.28 for the piperazinyl nitrogen.[2] At a mobile phase pH below the pKa of the basic functional group, the compound will be protonated (positively charged). At a pH above ~4, residual silanol groups on the silica (B1680970) surface begin to deprotonate, becoming negatively charged and available for ionic interactions with the protonated basic analyte, leading to peak tailing.[1]

Q3: What is an "end-capped" column, and how does it help reduce peak tailing?

A3: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically derivatized with a small, non-polar silane (B1218182) (e.g., trimethylchlorosilane). This process, known as "end-capping," effectively shields the polar silanol groups, minimizing their availability to interact with basic analytes. Using a modern, high-purity (Type B silica), well-end-capped column is a primary strategy for improving the peak shape of basic compounds.

Q4: Can column overload cause peak tailing?

A4: Yes, injecting too much sample onto the column can lead to column overload, a common cause of peak tailing.[6] When the concentration of the analyte is too high, the stationary phase becomes saturated, leading to a distortion of the peak shape. If you observe that all peaks in your chromatogram are tailing, especially at higher concentrations, try diluting your sample and injecting a smaller volume. An improvement in peak shape upon dilution is a strong indicator of column overload.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues for basic compounds like Desmethyl Ofloxacin.

Step 1: Initial Assessment and System Check

Before modifying the chromatography method, it's essential to ensure the HPLC system is functioning correctly.

  • Observe the chromatogram: Does the tailing affect all peaks or only the basic analyte? If all peaks are tailing, it could indicate a system-level issue such as extra-column volume or a blocked column frit.[7]

  • Check for leaks: Inspect all fittings and connections for any signs of leakage.

  • Review system suitability parameters: Check the tailing factor (asymmetry factor) and theoretical plates for a standard compound to assess column performance.

Step 2: Method Optimization

If the issue is specific to the basic analyte, focus on optimizing the chromatographic method.

The most effective way to reduce silanol interactions is to adjust the mobile phase pH.

  • Low pH: Operating at a low pH (typically ≤ 3) will protonate the silanol groups, minimizing their ionic interaction with the protonated basic analyte.[1]

  • High pH: Alternatively, a high pH mobile phase (pH > 9) can be used to run the basic analyte in its neutral form, which can also improve peak shape. However, this requires a pH-stable column.[8]

  • Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 10-25 mM). TEA will interact with the active silanol sites, effectively blocking them from interacting with the analyte.[1]

  • Buffer Concentration: Increasing the buffer concentration can help to mask the residual silanol interactions and improve peak shape.

The choice of the column is critical for analyzing basic compounds.

  • End-capped Columns: Use a high-quality, end-capped C18 or C8 column.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.

  • Hybrid Silica Columns: Columns with hybrid organic/inorganic particles often exhibit reduced silanol activity.

Step 3: Sample and Solvent Considerations
  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Sample Clean-up: Complex sample matrices can introduce interfering compounds that may cause or exacerbate peak tailing. Consider using solid-phase extraction (SPE) for sample clean-up.

Quantitative Data Summary

The following table summarizes the effect of different chromatographic parameters on the peak tailing factor for a basic compound.

ParameterCondition 1Tailing FactorCondition 2Tailing Factor
Mobile Phase pH pH 7.02.1pH 3.01.2
Column Type Standard C181.9End-capped C181.1
Mobile Phase Additive No Additive2.025 mM TEA1.3
Sample Load 10 µg1.450 µg2.5

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Ofloxacin and Desmethyl Ofloxacin

This protocol provides a starting point for the analysis of Ofloxacin and its metabolite, Desmethyl Ofloxacin.

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-40% B

    • 15-20 min: 40% B

    • 20-22 min: 40-10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 294 nm.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B).

Protocol 2: Troubleshooting Peak Tailing using Mobile Phase Modification

This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing.

  • Initial Analysis: Analyze the sample using the method described in Protocol 1 and record the tailing factor for Desmethyl Ofloxacin.

  • pH Adjustment: Prepare a new mobile phase A with the pH adjusted to 2.5. Equilibrate the column and re-inject the sample. Record the tailing factor.

  • Addition of a Competing Base: To the original mobile phase A (pH 3.0), add triethylamine (TEA) to a final concentration of 20 mM. Equilibrate the column and re-inject the sample. Record the tailing factor.

  • Compare Results: Compare the tailing factors from the three analyses to determine the most effective mobile phase modification.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Desmethyl Ofloxacin system_check System Check: All Peaks Tailing? start->system_check method_optimization Method Optimization system_check->method_optimization No extra_column Address Extra-Column Volume / Frit Blockage system_check->extra_column Yes ph_adjustment Adjust Mobile Phase pH (Low or High) method_optimization->ph_adjustment solution Peak Shape Improved extra_column->solution additive Add Competing Base (e.g., TEA) ph_adjustment->additive Tailing Persists ph_adjustment->solution Improved column_select Select Appropriate Column (End-capped, etc.) additive->column_select Tailing Persists additive->solution Improved sample_prep Optimize Sample Solvent & Clean-up column_select->sample_prep Tailing Persists column_select->solution Improved sample_prep->solution

Caption: A logical workflow for troubleshooting peak tailing.

Silanol_Interaction cluster_silica Silica Surface (pH > 4) cluster_analyte Basic Analyte (pH < pKa) silanol Ionized Silanol Group (Si-O⁻) desmethyl_ofloxacin Protonated Desmethyl Ofloxacin (Analyte-NH⁺) desmethyl_ofloxacin->silanol Ionic Interaction (Causes Tailing)

Caption: Interaction of a basic analyte with an ionized silanol group.

References

Technical Support Center: Minimizing Matrix Effects in Bioanalytical Methods for Ofloxacin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of ofloxacin (B1677185) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my ofloxacin metabolite analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of your analytical method.[1] In the analysis of ofloxacin and its metabolites, such as desmethyl ofloxacin and ofloxacin N-oxide, matrix effects can arise from endogenous components of biological samples like plasma, serum, or urine, leading to unreliable quantification.

Q2: I am observing significant ion suppression for my ofloxacin metabolites. What is the most likely cause?

A2: A common cause of ion suppression in bioanalytical methods using LC-MS/MS is the presence of phospholipids (B1166683) from the sample matrix.[2] These molecules can co-elute with your analytes of interest and interfere with the ionization process in the mass spectrometer source. Other endogenous substances can also contribute to this effect. The choice of sample preparation method is critical in mitigating this issue. For instance, simple protein precipitation may not effectively remove all interfering phospholipids.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The presence and magnitude of matrix effects should be thoroughly evaluated during method development.[1] A widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What are the primary metabolites of ofloxacin that I should be aware of in my bioanalytical method development?

A4: The two main metabolites of ofloxacin are desmethyl ofloxacin and ofloxacin N-oxide.[3] It is important to develop analytical methods that can accurately quantify both the parent drug and these metabolites, as they may have pharmacological activity and their concentrations can be relevant in pharmacokinetic studies, especially in specific patient populations such as those with renal impairment.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor peak shape and/or inconsistent retention times for ofloxacin metabolites. Inadequate chromatographic separation from matrix components.Optimize the mobile phase composition and gradient profile. Consider using a different stationary phase (e.g., a pentafluorophenyl (PFP) column has been shown to be effective for ofloxacin).[4]
High variability in quantitative results between replicate samples. Inconsistent matrix effects across different samples.Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve cleaner extracts. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can also help to compensate for variability.
Low recovery of ofloxacin metabolites during sample preparation. Suboptimal extraction conditions (e.g., pH, solvent choice).For LLE, adjust the pH of the aqueous phase to ensure the analytes are in a neutral form for efficient extraction into an organic solvent. For SPE, carefully select the sorbent and elution solvent based on the physicochemical properties of the metabolites.
Significant ion suppression observed despite using protein precipitation. Insufficient removal of phospholipids and other endogenous interferences.Consider alternative sample preparation methods. LLE or SPE generally provide cleaner extracts than protein precipitation.[5] If protein precipitation must be used, optimizing the precipitation solvent (e.g., acetonitrile (B52724) is often more effective than methanol) and the solvent-to-plasma ratio can improve results.[2]

Experimental Protocols

Protocol 1: Protein Precipitation for Ofloxacin and Metabolite Analysis in Plasma

This protocol is a simple and rapid method for sample preparation, but may require further optimization to minimize matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled ofloxacin).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Analysis:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Ofloxacin and Metabolite Analysis in Urine

LLE can provide a cleaner extract compared to protein precipitation.

  • Sample Preparation:

    • To 500 µL of urine sample, add the internal standard.

    • Adjust the sample pH to ~7.0 using a suitable buffer.

    • Add 2 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).

  • Extraction:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a new tube.

  • Evaporation & Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Ofloxacin and Metabolite Analysis in Serum

SPE is a highly effective technique for removing matrix interferences.

  • Sample Pre-treatment:

    • To 200 µL of serum, add the internal standard and 800 µL of 4% phosphoric acid.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution:

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for ofloxacin using different sample preparation techniques. Data for metabolites may vary and should be determined experimentally.

Sample Preparation MethodAnalyteBiological MatrixAverage Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationOfloxacinHuman Plasma> 90%~5-10% ion suppression[6]
Liquid-Liquid ExtractionOfloxacinHuman Plasma85 - 95%Minimal[7]
Solid-Phase ExtractionOfloxacinHuman Serum> 95%Negligible[5]

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis start Biological Sample (Plasma, Urine, Serum) ppt Protein Precipitation start->ppt Add Acetonitrile lle Liquid-Liquid Extraction start->lle Adjust pH & Add Organic Solvent spe Solid-Phase Extraction start->spe Acidify & Load centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_lle Separate Layers lle->separate_lle wash_spe Wash Cartridge spe->wash_spe evaporate Evaporate to Dryness centrifuge_ppt->evaporate Collect Supernatant separate_lle->evaporate Collect Organic Layer elute_spe Elute Analytes wash_spe->elute_spe elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for bioanalysis of ofloxacin metabolites.

troubleshooting_logic issue Inaccurate or Imprecise Results? check_me Assess Matrix Effect (Post-Extraction Spike) issue->check_me me_present Significant Matrix Effect? check_me->me_present optimize_sp Optimize Sample Prep (LLE or SPE) me_present->optimize_sp Yes optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes use_is Use Stable Isotope-Labeled Internal Standard me_present->use_is Yes no_me Matrix Effect is Minimal me_present->no_me No revalidate Re-validate Method optimize_sp->revalidate optimize_chrom->revalidate use_is->revalidate

References

Technical Support Center: Ofloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the impurity profiling of ofloxacin (B1677185).

Troubleshooting Guide

This section addresses specific issues users might encounter during their High-Performance Liquid Chromatography (HPLC) experiments for ofloxacin impurity analysis.

Q1: My ofloxacin peak is showing significant tailing. What can I do to improve the peak shape?

Answer:

Peak tailing with fluoroquinolone compounds like ofloxacin is often caused by secondary interactions between the basic analyte and the acidic silica-based column packing. Here are several steps to troubleshoot and improve the peak shape:

  • Adjust Mobile Phase pH: Ofloxacin is a basic compound. Unwanted interactions with residual acidic silanols on the stationary phase are a primary cause of tailing. Consider adjusting the mobile phase pH to be +/- 2 units away from the pKa of ofloxacin to ensure it's in a single ionic state. However, always operate within the stable pH range of your HPLC column (typically pH 2-8 for standard silica (B1680970) columns).

  • Use a Competitive Base: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1-0.5% v/v) can help. TEA will preferentially interact with the active silanol (B1196071) sites on the column, minimizing the secondary interactions that cause your analyte to tail.

  • Check for Column Contamination: Strongly retained basic compounds from previous analyses can accumulate at the column inlet, creating active sites that lead to tailing. Flush the column with a strong solvent wash protocol as recommended by the manufacturer or replace the guard column if one is in use.

  • Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure all connections are made with minimal tubing length and appropriate internal diameter.

Q2: I am observing peak fronting, especially for the main ofloxacin peak. What is the likely cause?

Answer:

Peak fronting, which often looks like a "shark fin," is most commonly caused by sample overload. This means the concentration or volume of the injected sample is too high for the column to handle, leading to saturation of the stationary phase.

  • Dilute the Sample: The simplest solution is to dilute your sample and reinject it. A 1-in-10 dilution is often sufficient to resolve the issue.

  • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume (e.g., from 10 µL to 2 µL).

  • Check Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting. Whenever possible, prepare your sample in the initial mobile phase.

Q3: The retention times for my peaks are shifting between injections. What should I investigate?

Answer:

Drifting retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column equilibration, or the pump.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated before starting your analytical run, especially for gradient methods. A stable baseline is a good indicator of equilibration. Flushing the column with 10-20 column volumes of the initial mobile phase is a common practice.

  • Mobile Phase Composition Change: If preparing the mobile phase manually (pre-mixed), volatile organic solvents like acetonitrile (B52724) can evaporate over time, altering the composition and affecting retention times. It is best to prepare the mobile phase fresh daily. If you are using an online mixer, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Poor temperature control can lead to retention time drift. Using a thermostatted column compartment is crucial for reproducible results.

  • Pump and System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and, consequently, shifts in retention time.

Q4: I am seeing a new, unexpected peak in my chromatogram. How do I identify its source?

Answer:

An unexpected peak can originate from the sample, the mobile phase, or the HPLC system itself. A systematic approach is needed to identify the source.

  • System Blank Analysis: Inject a blank solvent (your sample diluent or mobile phase). If the peak is present, it is likely a "ghost peak" from contamination in the mobile phase, system tubing, or carryover from a previous injection.

  • Mobile Phase Check: If the ghost peak persists, prepare a fresh batch of mobile phase to rule out contamination.

  • Sample-Related: If the peak is absent in the blank, it is related to your sample. It could be a new degradation product, a process-related impurity not previously seen, or a contaminant introduced during sample preparation.

  • Forced Degradation Comparison: Compare the chromatogram to those from forced degradation studies (acid, base, oxidation, heat, light). This can help tentatively identify the peak if it matches a known degradant.

Troubleshooting_Workflow start Unexpected Peak Observed blank_injection Inject Blank (Diluent) start->blank_injection peak_present Is Peak Present? blank_injection->peak_present ghost_peak Source is System/Mobile Phase (Ghost Peak) peak_present->ghost_peak Yes sample_related Source is Sample-Related peak_present->sample_related No troubleshoot_system Troubleshoot System: 1. Prepare fresh mobile phase. 2. Flush injector & system. 3. Check for carryover. ghost_peak->troubleshoot_system troubleshoot_sample Investigate Sample: 1. Check sample prep procedure. 2. Compare to forced degradation data. 3. Consider new degradant/impurity. sample_related->troubleshoot_sample

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of ofloxacin?

Answer:

Impurities in ofloxacin can originate from the synthesis process or from degradation. Pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities. Common process-related and degradation impurities include:

  • Ofloxacin Impurity A (FPA): (3RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

  • Ofloxacin Impurity B: (3RS)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one.

  • Ofloxacin Impurity C: (3RS)-3-Methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

  • Ofloxacin Impurity D: (3RS)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

  • Ofloxacin Impurity E: Desfluoro-ofloxacin.

  • Ofloxacin Impurity F: Ofloxacin N-oxide.

  • N-Desmethyl Ofloxacin: A known degradation product.

Q2: What are forced degradation studies and why are they important for ofloxacin?

Answer:

Forced degradation (or stress testing) is a process where a drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition. These studies are crucial in drug development for several reasons:

  • Pathway Identification: They help identify the likely degradation products that could form under normal storage conditions.

  • Method Validation: The data is essential for developing and validating a "stability-indicating" analytical method. A method is considered stability-indicating if it can accurately measure the active ingredient without interference from any degradation products or impurities.

  • Stability Understanding: It provides insight into the intrinsic stability of the ofloxacin molecule, which can help in refining the manufacturing process and determining proper storage conditions and shelf-life.

Significant degradation of ofloxacin has been observed under oxidative and photolytic conditions.

Q3: Which analytical techniques are best for identifying and quantifying ofloxacin impurities?

Answer:

  • High-Performance Liquid Chromatography (HPLC) with a UV/Vis or Photodiode Array (PDA) detector is the primary technique for separating and quantifying ofloxacin and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. It provides molecular weight and fragmentation data that are essential for structural elucidation, especially for impurities that are not commercially available as reference standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural confirmation of isolated impurities.

Data & Protocols

Quantitative Data Summary

Table 1: Ofloxacin Impurity Acceptance Criteria (European Pharmacopoeia)

Impurity NameAcceptance Criterion
Impurity B, C, D, E, F (each)≤ 0.2%
Unspecified Impurities (each)≤ 0.10%
Total Impurities≤ 0.5%

Note: These limits are for the drug substance and may vary for the final drug product.

Table 2: Representative HPLC Method Parameters for Ofloxacin Impurity Profiling

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of aqueous buffer and an organic modifier (e.g., Acetonitrile). A common buffer consists of ammonium (B1175870) acetate (B1210297) and sodium perchlorate (B79767) in water, with the pH adjusted to ~2.2 with phosphoric acid.
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 294 nm
Injection Volume 10 µL

This is a representative method. Specific conditions must be optimized and validated for each application.

Experimental Protocol: HPLC Analysis of Ofloxacin Impurities

This protocol outlines a general method for the analysis of ofloxacin and its related substances.

1. Materials:

  • Ofloxacin reference standard and sample

  • Known impurity reference standards (if available)

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Ammonium acetate, Sodium perchlorate, Phosphoric acid (analytical grade)

  • Column: Syncronis C18 (150 mm x 4.6 mm, 5 µm) or equivalent

2. Preparation of Solutions:

  • Mobile Phase: Dissolve 4 g of ammonium acetate and 7 g of sodium perchlorate in 1300 mL of water. Adjust the pH to 2.2 with phosphoric acid and add 240 mL of Acetonitrile. Filter and degas.

  • Diluent: A mixture of acetonitrile and water (e.g., 10:60 v/v).

  • Test Solution: Accurately weigh and dissolve about 10 mg of the ofloxacin sample in the diluent and dilute to 50.0 mL.

  • Reference Solution (for System Suitability): Prepare a solution containing ofloxacin and a known, closely eluting impurity (e.g., Impurity E) to verify system resolution.

3. Chromatographic System:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 45 °C and the flow rate to 0.5 mL/min.

  • Set the UV detector to 294 nm.

4. Procedure:

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the reference solution to check system suitability criteria. The resolution between the impurity E and ofloxacin peaks should be not less than 2.0.

  • Inject the test solution and record the chromatogram.

  • Identify the impurity peaks by their relative retention times compared to the main ofloxacin peak.

  • Calculate the percentage of each impurity using the area normalization method, or against a qualified reference standard if available.

Impurity_Profiling_Workflow cluster_prep Sample Preparation & Analysis cluster_detection Detection & Identification cluster_quant Quantification & Reporting sample_prep Prepare Sample and Reference Solutions hplc_analysis HPLC Analysis (UV/PDA Detection) sample_prep->hplc_analysis detect_peaks Detect & Integrate Peaks hplc_analysis->detect_peaks compare_known Compare with Known Impurities detect_peaks->compare_known unknown_peak Unknown Peak Detected? compare_known->unknown_peak lcms_analysis LC-MS Analysis for Structural Information unknown_peak->lcms_analysis Yes quantify Quantify Impurities unknown_peak->quantify No lcms_analysis->quantify report Report Results vs. Specification Limits quantify->report

Caption: General workflow for impurity identification and quantification.

stability-indicating HPLC method development challenges for ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stability-indicating High-Performance Liquid Chromatography (HPLC) method development for ofloxacin (B1677185).

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and validation of a stability-indicating HPLC method for ofloxacin.

Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution Between Ofloxacin and Degradation Products The analytical method is not optimized.Modify the HPLC method by adjusting the mobile phase composition, gradient profile, column type, or pH.[1]
Peak Tailing for Ofloxacin Secondary interactions between the basic ofloxacin molecule and the stationary phase. This is often due to interactions with residual silanols on the silica-based column.- Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol (B1196071) groups.[2] - Use of Triethylamine (TEA): Adding a competitor base like TEA (e.g., 10 mM) to the mobile phase can mask the active silanol sites.[2] - Column Selection: Consider using a polar-embedded C18 column, a hybrid silica (B1680970) C18 column, or a polymer-based column to minimize silanol interactions.[2]
No Degradation Observed Under Stress Conditions The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild.Increase the strength of the stressor. For example, use a higher concentration of acid or base, a higher temperature, or a longer exposure time.[1]
Complete Degradation of Ofloxacin The stress conditions are too harsh.Reduce the strength of the stressor by using a lower concentration of acid or base, decreasing the temperature, or shortening the exposure time.[1]
Appearance of Unknown Peaks in the Chromatogram These could be degradation products, impurities from reagents, or artifacts from the sample preparation process.- Use high-purity reagents and solvents. - Perform a blank analysis (without the drug substance) under the same stress conditions to identify any peaks originating from the reagents or solvent system.[1] - Employ techniques like LC-MS/MS to identify the unknown peaks.[1]
Shifting Retention Times Inconsistent mobile phase preparation, inadequate column equilibration, or temperature fluctuations.- Ensure accurate and consistent preparation of the mobile phase.[3] - Adequately equilibrate the column with the mobile phase before each analytical run.[3] - Use a column oven to maintain a constant temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of ofloxacin?

Forced degradation studies for ofloxacin, in line with ICH guidelines, typically involve exposure to the following stress conditions to assess its stability and identify potential degradation products:

  • Acidic Hydrolysis: Exposure to acidic conditions, such as 1N HCl, and refluxing for a specified period (e.g., 6 hours at 40°C).[5]

  • Alkaline Hydrolysis: Exposure to basic conditions, such as 1N NaOH, and refluxing for a specified period (e.g., 6 hours at 40°C).[5]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as 6% hydrogen peroxide (H₂O₂), at room temperature for a defined duration (e.g., 6 hours).[5]

  • Thermal Degradation: Exposing the drug substance to dry heat in an oven at a high temperature (e.g., 105°C for 4 hours).[5]

  • Photolytic Degradation: Exposing the drug substance to UV light in a photostability chamber.[1][6]

Q2: What is a common mobile phase composition for the analysis of ofloxacin and its degradation products?

A common mobile phase for the reversed-phase HPLC analysis of ofloxacin is a mixture of a phosphate (B84403) buffer and organic solvents like methanol (B129727) and acetonitrile (B52724).[5][7] For example, a mobile phase consisting of a buffer (0.02 M potassium dihydrogen phosphate), methanol, and acetonitrile in a ratio of 75:15:10 v/v/v with the pH adjusted to 3.2 has been successfully used.[5][7]

Q3: What type of HPLC column is suitable for a stability-indicating method for ofloxacin?

A C18 column is commonly used for the separation of ofloxacin and its degradation products.[5][8] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[5][7]

Q4: What is the typical UV detection wavelength for ofloxacin?

Ofloxacin has a UV maximum at approximately 294 nm, which is a suitable wavelength for detection.[5][7]

Experimental Protocols

Forced Degradation Studies

A general protocol for performing forced degradation studies on ofloxacin is as follows:

  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of ofloxacin in a volumetric flask using a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Acidic Degradation: To a specific volume of the stock solution, add an equal volume of 1N HCl and reflux for 6 hours at 40°C. After cooling, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.[5]

  • Alkaline Degradation: To a specific volume of the stock solution, add an equal volume of 1N NaOH and reflux for 6 hours at 40°C. After cooling, neutralize the solution with 1N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.[5]

  • Oxidative Degradation: To a specific volume of the stock solution, add an equal volume of 6% H₂O₂ and keep at room temperature for 6 hours. Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.[5]

  • Thermal Degradation: Place the solid drug substance in an oven at 105°C for 4 hours. After cooling, dissolve a suitable amount in the mobile phase to obtain the desired concentration for HPLC analysis.[5]

  • Photolytic Degradation: Expose a thin layer of the solid drug substance or the stock solution in a quartz cuvette to UV light in a photostability chamber for a specified duration.[1]

HPLC Method

A typical HPLC method for the analysis of ofloxacin and its degradation products is as follows:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate Buffer: Methanol: Acetonitrile (75:15:10 v/v/v), pH adjusted to 3.2 with orthophosphoric acid[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 294 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Data Presentation

Summary of a Validated Stability-Indicating HPLC Method for Ofloxacin
Parameter Result
Linearity Range 2-16 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.331 µg/mL
Limit of Quantification (LOQ) 1.005 µg/mL
Accuracy (% Recovery) 97.6% - 92.9%
Precision (% RSD) < 2%

Note: The data presented here is a representative example from a published study and may vary depending on the specific method and laboratory conditions.[5][8]

Results of Forced Degradation Studies
Stress Condition % Degradation Number of Degradation Products
Acidic (1N HCl, 6h, 40°C) VariesMultiple
Alkaline (1N NaOH, 6h, 40°C) VariesMultiple
Oxidative (6% H₂O₂, 6h, RT) VariesMultiple
Thermal (105°C, 4h) VariesMultiple
Photolytic VariesMultiple

Note: The percentage of degradation and the number of degradation products will depend on the severity and duration of the stress conditions.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare Ofloxacin Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions hplc_analysis Inject Stressed Samples into HPLC System stress_conditions->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition peak_purity Assess Peak Purity data_acquisition->peak_purity quantification Quantify Ofloxacin and Degradation Products peak_purity->quantification method_validation Method Validation (ICH Guidelines) quantification->method_validation

Caption: Experimental workflow for developing a stability-indicating HPLC method for ofloxacin.

troubleshooting_workflow start Chromatographic Problem Identified (e.g., Peak Tailing, Poor Resolution) check_mobile_phase Check Mobile Phase (Composition, pH, Preparation) start->check_mobile_phase check_column Check Column (Type, Age, Equilibration) check_mobile_phase->check_column If problem persists solution Problem Resolved check_mobile_phase->solution If problem resolved check_instrument Check HPLC System (Pump, Detector, Injector) check_column->check_instrument If problem persists check_column->solution If problem resolved optimize_method Optimize Method Parameters (Gradient, Flow Rate, Temperature) check_instrument->optimize_method If problem persists check_instrument->solution If problem resolved optimize_method->solution degradation_pathway cluster_pathways Degradation Pathways ofloxacin Ofloxacin demethylation Demethylation of Piperazine Ring ofloxacin->demethylation Oxidative Stress hydrolysis Hydrolysis of Oxazine Ring ofloxacin->hydrolysis Acidic/Basic Stress photodegradation Photodegradation Products ofloxacin->photodegradation UV Light Exposure

References

Validation & Comparative

A Comparative Guide to Method Validation for Ofloxacin Impurities: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like ofloxacin (B1677185) are critical for ensuring drug safety and efficacy. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures to ensure they are fit for their intended purpose.[1][2] This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of ofloxacin impurities, supported by experimental data and detailed methodologies as per ICH guidelines.

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, can degrade under various stress conditions, leading to the formation of several impurities.[3][4] Common impurities include Ofloxacin EP Impurity A (Ofloxacin Q-acid), Ofloxacin EP Impurity B (Decarboxy Ofloxacin), Ofloxacin N-oxide, and others arising from synthesis or degradation.[1][][6] A robust analytical method must be able to separate and quantify these impurities with high specificity, accuracy, and precision.

Performance Comparison: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[7][8] This translates to tangible differences in method performance, as summarized below.

Validation Parameter Typical RP-HPLC Method Typical RP-UPLC Method Key Advantage
Linearity (Correlation Coefficient, r²) > 0.999[9]> 0.998[10]Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 98 - 102%[9][11]92.9 - 96.2%[10]Both methods provide high accuracy.
Precision (% RSD) < 2.0%[9][12]< 2.0% (Intra-day & Inter-day)[8]Both methods are highly precise.
Limit of Detection (LOD) ~0.1 µg/mL[9]~0.03 µg/mL[8][10]UPLC offers superior sensitivity.
Limit of Quantification (LOQ) ~0.3 µg/mL[9]~0.10 µg/mL[8][10]UPLC allows for quantification of lower level impurities.
Analysis Run Time 15 - 30 minutes[13][14]< 5 minutes[10][15]UPLC provides significantly faster analysis.
Solvent Consumption HighLow (up to 70-80% reduction)[7]UPLC is more environmentally friendly and cost-effective.
Resolution GoodExcellent[7]UPLC provides better separation of closely eluting impurities.

Experimental Protocols

The following are representative protocols for the determination of ofloxacin impurities. These are based on established methods and should be validated in the user's laboratory.

RP-HPLC Method for Ofloxacin Impurities

This method is designed to be a robust, stability-indicating assay for quantifying known and unknown impurities in ofloxacin.

A. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2][13]

  • Mobile Phase:

    • A: Phosphate (B84403) Buffer (pH 3.0)

    • B: Acetonitrile

    • Gradient elution may be required for optimal separation. A common starting point is a gradient from 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[9][13]

  • Detection Wavelength: 294 nm[7][13]

  • Injection Volume: 20 µL[9]

  • Column Temperature: 30°C[2]

B. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water, adjusting the pH to 3.0 with phosphoric acid, and filtering through a 0.45 µm filter.[9]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ofloxacin reference standard and dissolve in 100 mL of the mobile phase.[9]

  • Impurity Stock Solution: Prepare a stock solution of known ofloxacin impurities (e.g., Impurity A, B, N-oxide) at a suitable concentration (e.g., 100 µg/mL) in the mobile phase.

  • Working Standard & Sample Preparation:

    • For Linearity: Prepare a series of dilutions from the stock solutions to cover the desired concentration range (e.g., LOQ to 150% of the specification limit).[16]

    • For Accuracy: Spike a placebo or sample solution with known amounts of impurity stock solution at different levels (e.g., 50%, 100%, 150% of the specification limit).[3]

    • Sample Solution: Accurately weigh and dissolve the ofloxacin drug substance or product in the mobile phase to a final concentration of approximately 1000 µg/mL.

RP-UPLC Method for Ofloxacin Impurities

This method leverages UPLC technology for a rapid and highly sensitive analysis of ofloxacin impurities.

A. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[10]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Isocratic or gradient elution can be used. A typical isocratic condition is 95:5 (A:B).[10]

  • Flow Rate: 0.3 mL/min[10]

  • Detection Wavelength: 294 nm (UV) or Mass Spectrometry (for higher specificity)[10]

  • Injection Volume: 5 µL

  • Column Temperature: 30°C[10]

B. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases with 0.1% formic acid and filter through a 0.22 µm filter.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of ofloxacin reference standard and dissolve in 100 mL of the mobile phase.

  • Impurity Stock Solution: Prepare a stock solution of known ofloxacin impurities in the mobile phase.

  • Working Standard & Sample Preparation:

    • For Linearity: Prepare a series of dilutions from the stock solutions. Due to higher sensitivity, the range can be lower than for HPLC (e.g., 0.1 - 10 µg/mL).[10]

    • For Accuracy & Sample Solution: Prepare as described for the HPLC method, adjusting concentrations as needed for the UPLC system's sensitivity.

Method Validation Workflow According to ICH Guidelines

The validation of an analytical method for impurities is a systematic process to demonstrate its suitability. The workflow below illustrates the key stages and parameters to be evaluated as per ICH Q2(R2) guidelines.[2][11]

ICH_Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability report Validation Report specificity->report linearity->report lod_loq->report accuracy->report precision->report robustness->report solution_stability->report

Caption: ICH Q2(R2) method validation workflow for impurities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ofloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of ofloxacin (B1677185) and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide. The information presented is collated from a review of published scientific literature to support researchers in selecting the most appropriate analytical technique for their specific needs, such as pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is metabolized in the body to form two major metabolites: desmethyl ofloxacin and ofloxacin N-oxide. The accurate and precise quantification of both the parent drug and its metabolites is crucial for understanding its efficacy and safety profile. Cross-validation of analytical methods ensures that the data generated from different techniques are reliable and comparable.

Metabolic Pathway of Ofloxacin

The metabolic conversion of ofloxacin primarily involves N-demethylation and N-oxidation of the piperazinyl substituent.

G Ofloxacin Ofloxacin Metabolite1 Desmethyl Ofloxacin Ofloxacin->Metabolite1 N-demethylation Metabolite2 Ofloxacin N-oxide Ofloxacin->Metabolite2 N-oxidation

Caption: Metabolic pathway of ofloxacin.

Comparative Analysis of Analytical Methods

The following sections detail the experimental protocols and performance characteristics of commonly employed analytical methods for ofloxacin and its metabolites.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method suitable for the routine analysis of ofloxacin. While sensitive enough for therapeutic drug monitoring of the parent compound, its application for the simultaneous quantification of its metabolites can be challenging due to potential interferences and lower concentrations of the metabolites.

Experimental Protocol:

  • Sample Preparation (Plasma): To 500 µL of plasma, add 500 µL of 7% perchloric acid to precipitate proteins. Vortex for 10 seconds and then centrifuge for 10 minutes. The supernatant is collected for injection.[1] An alternative is to add acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to remove precipitated proteins.[2]

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) is commonly used. A typical ratio is 35:65 (v/v) of Acetonitrile:Buffer.[3]

    • Flow Rate: 1.0 to 1.5 mL/min.[3]

    • Detection: UV detection at approximately 294 nm or 315 nm.[3]

Performance Characteristics:

ParameterOfloxacinDesmethyl OfloxacinOfloxacin N-oxideReference
Linearity Range 50 - 300 µg/mLData Not AvailableData Not Available[3]
LLOQ 100 ng/mLData Not AvailableData Not Available[4][5]
Accuracy (% Recovery) 96.29 - 103.73%Data Not AvailableData Not Available[3][4]
Precision (%RSD) < 2%Data Not AvailableData Not Available[3]
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over HPLC-UV in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of ofloxacin and its metabolites, especially when sample volume is limited.

Experimental Protocol:

  • Sample Preparation (Aqueous Humor): Due to limited sample volume, a simple dilution with the mobile phase may be sufficient.[6][7]

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 Shield column (e.g., 150 x 2.1 mm, 1.7 µm).[6][7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile, both containing 0.1% formic acid. A typical isocratic condition is 95:5 (v/v) water:acetonitrile.[6][7]

    • Flow Rate: 0.3 mL/min.[6][7]

    • Detection: Mass spectrometry in positive ion mode.

Performance Characteristics:

ParameterOfloxacinDesmethyl OfloxacinOfloxacin N-oxideReference
Linearity Range 0.1 - 8 µg/mLData Not AvailableData Not Available[6][7]
LLOQ 0.10 µg/mLData Not AvailableData Not Available[6][7]
Accuracy (% Bias) Within ±15%Data Not AvailableData Not Available[6][7]
Precision (%RSD) < 15%Data Not AvailableData Not Available[6][7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays, offering the highest sensitivity and selectivity. This method is ideal for the simultaneous quantification of ofloxacin and its metabolites, even at very low concentrations, in complex biological matrices.

Experimental Protocol:

  • Sample Preparation (Plasma): Protein precipitation is a common and effective method. To 200 µL of plasma, 400 µL of acetonitrile is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then analyzed.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% formic acid in a ratio of approximately 23:10:67 (v/v/v).[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Detection: Tandem mass spectrometry with positive ion electrospray ionization (ESI+), monitoring specific precursor-to-product ion transitions for each analyte. For ofloxacin, a common transition is m/z 362.0 -> product ions.

Performance Characteristics:

ParameterOfloxacinDesmethyl OfloxacinOfloxacin N-oxideReference
Linearity Range 4 - 500 ng/mLData Not AvailableData Not Available[8]
LLOQ 4 ng/mLData Not AvailableData Not Available[8]
Accuracy (% Recovery) ~93%Data Not AvailableData Not Available
Precision (%RSD) < 15%Data Not AvailableData Not Available

Experimental Workflow for Method Cross-Validation

A systematic approach is essential when performing a cross-validation of different analytical methods. The following workflow outlines the key steps involved.

G cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison A Method A (e.g., HPLC-UV) C Validate Method A (Accuracy, Precision, Linearity, etc.) A->C B Method B (e.g., LC-MS/MS) D Validate Method B (Accuracy, Precision, Linearity, etc.) B->D E Analyze the same set of samples (e.g., spiked plasma, patient samples) with both validated methods C->E D->E F Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) E->F G Assess Agreement and Bias between methods F->G

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of ofloxacin and its metabolites is dependent on the specific requirements of the study.

  • HPLC-UV is a reliable and economical option for the analysis of ofloxacin in applications where high sensitivity for metabolites is not a primary concern.

  • UPLC-MS provides a significant improvement in speed and sensitivity, making it suitable for high-throughput analysis and studies with limited sample volumes.

  • LC-MS/MS stands out as the most sensitive and selective method, making it the preferred choice for comprehensive pharmacokinetic studies that require the accurate quantification of both the parent drug and its metabolites at low concentrations.

A thorough cross-validation should be performed when employing multiple analytical techniques within a drug development program to ensure data integrity and consistency across different stages of research. This guide provides a foundational framework for researchers to compare and select the most appropriate analytical methodology for their studies on ofloxacin and its metabolites.

References

A Comparative Analysis of Ofloxacin and Desmethyl Ofloxacin Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of the fluoroquinolone antibiotic ofloxacin (B1677185) and its primary metabolite, desmethyl ofloxacin. Understanding the relative stability of a parent drug and its metabolites is crucial for drug development, formulation, and establishing appropriate storage conditions. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key chemical pathways and workflows.

Introduction

Ofloxacin is a broad-spectrum synthetic antibiotic widely used to treat various bacterial infections. Desmethyl ofloxacin is one of its main metabolites, formed through the demethylation of the piperazine (B1678402) ring. The stability of these compounds under various environmental conditions, such as pH, temperature, and light, directly impacts their efficacy, safety, and shelf-life. While extensive stability data exists for ofloxacin, information directly comparing its stability to desmethyl ofloxacin is less common. This guide synthesizes available information to provide a comparative overview.

Comparative Stability Overview

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products and pathways.

Desmethyl ofloxacin is a known degradation product of ofloxacin, particularly under oxidative and photolytic stress conditions.[1][2] This indicates that the N-methyl group on the piperazine ring of ofloxacin is a point of susceptibility to certain types of degradation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on ofloxacin, highlighting the conditions under which desmethyl ofloxacin is a notable degradant. Note: Specific quantitative stability data for desmethyl ofloxacin is not available in the public domain; therefore, this table focuses on the degradation of ofloxacin and the formation of desmethyl ofloxacin.

Table 1: Summary of Forced Degradation of Ofloxacin

Stress ConditionParameters% Degradation of OfloxacinMajor Degradation Products Identified
Acid Hydrolysis0.1 M HCl at 80°C for 24h~10-15%Ofloxacin and other minor degradants
Alkaline Hydrolysis0.1 M NaOH at 60°C for 8h~40-50%Ofloxacin and decarboxylated ofloxacin
Oxidative30% H₂O₂ at RT for 48h~20-30%Ofloxacin-N-oxide, Desmethyl Ofloxacin
Thermal (Dry Heat)80°C for 72h~5-10%Minor unknown products
PhotolyticUV light (254 nm) for 48h~10-15%Desmethyl Ofloxacin , other photoproducts

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols for key experiments based on established practices for fluoroquinolone analysis.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for inducing the degradation of ofloxacin and desmethyl ofloxacin to assess their stability.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of the test compound (ofloxacin or desmethyl ofloxacin) in 10 mL of a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water) to obtain a stock solution of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture in a water bath at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture in a water bath at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the final solution with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 48 hours.

    • Dilute the final solution with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a hot air oven at 80°C for 72 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute it to a known concentration with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

    • After exposure, dilute the solution if necessary with the mobile phase for analysis.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of a phosphate (B84403) buffer (pH adjusted to 2.5-3.5 with phosphoric acid) and acetonitrile. The gradient would typically start with a lower percentage of acetonitrile and increase over the run time to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at the λmax of ofloxacin (around 294 nm).[3]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Method Validation:

    • The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Visualizations

Degradation Pathway of Ofloxacin

The following diagram illustrates the primary degradation pathways of ofloxacin under stress conditions, leading to the formation of desmethyl ofloxacin and ofloxacin-N-oxide.

G Ofloxacin Ofloxacin Desmethyl_Ofloxacin Desmethyl Ofloxacin Ofloxacin->Desmethyl_Ofloxacin Oxidative/Photolytic Stress Ofloxacin_N_Oxide Ofloxacin-N-Oxide Ofloxacin->Ofloxacin_N_Oxide Oxidative Stress

Caption: Primary degradation pathways of Ofloxacin under stress conditions.

Experimental Workflow for Comparative Stability

This diagram outlines the logical flow of a comparative stability study.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Ofloxacin Ofloxacin Stock Acid Acidic Hydrolysis Ofloxacin->Acid Base Alkaline Hydrolysis Ofloxacin->Base Oxidative Oxidative Ofloxacin->Oxidative Thermal Thermal Ofloxacin->Thermal Photolytic Photolytic Ofloxacin->Photolytic Desmethyl Desmethyl Ofloxacin Stock Desmethyl->Acid Desmethyl->Base Desmethyl->Oxidative Desmethyl->Thermal Desmethyl->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Workflow for a comparative forced degradation study.

Conclusion

Based on available data, ofloxacin demonstrates susceptibility to degradation under oxidative and photolytic stress, with desmethyl ofloxacin being a significant degradation product. This suggests that the N-methyl group on the piperazine ring is a reactive site. While a direct quantitative comparison of the stability of isolated desmethyl ofloxacin is not extensively documented, its formation from ofloxacin implies that the parent drug is less stable under these specific conditions. For a complete stability profile, further studies focusing on the forced degradation of purified desmethyl ofloxacin are warranted. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such comparative stability assessments.

References

Ofloxacin vs. Its Metabolites: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the fluoroquinolone antibiotic ofloxacin (B1677185) and its principal metabolites, desmethyl-ofloxacin and ofloxacin N-oxide. The information presented herein is compiled from scientific literature to support research and drug development efforts in antibacterial therapeutics.

Executive Summary

Ofloxacin is a broad-spectrum antibiotic that is primarily excreted from the body unchanged.[1] A small fraction of the parent drug is metabolized into desmethyl-ofloxacin and ofloxacin N-oxide.[2] Experimental evidence indicates that the antibacterial potency of these metabolites is significantly lower than that of ofloxacin. Desmethyl-ofloxacin retains some antibacterial properties, while ofloxacin N-oxide is considered to have minimal to no significant antibacterial effect.[2][3][4]

Comparative Antibacterial Potency

Direct side-by-side comparisons of the Minimum Inhibitory Concentrations (MICs) for ofloxacin and its metabolites against a wide array of bacterial strains are not extensively detailed in publicly available literature. However, existing studies consistently report a marked decrease in the antibacterial efficacy of the metabolites relative to the parent compound.

  • Ofloxacin : Exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[5][6][7][8] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2]

  • Desmethyl-Ofloxacin : This metabolite has demonstrated significant antimicrobial activity, although it is less potent than ofloxacin.[3] Its activity has been reported to be comparable to that of enoxacin, another fluoroquinolone antibiotic.[4]

  • Ofloxacin N-oxide : This metabolite is generally considered to be microbiologically inactive.[2][4]

The following table summarizes the known antibacterial activity of ofloxacin and its metabolites.

CompoundClassRelative Antibacterial ActivityNotes
Ofloxacin Fluoroquinolone AntibioticHighBroad-spectrum activity against Gram-positive and Gram-negative bacteria.[5][7]
Desmethyl-Ofloxacin Ofloxacin MetaboliteReducedPossesses significant antibacterial activity, but less than the parent drug.[3]
Ofloxacin N-oxide Ofloxacin MetaboliteMinimal to NoneConsidered to be microbiologically inactive.[2][4]

Cytotoxicity Profile

Detailed comparative data on the cytotoxicity of ofloxacin and its metabolites is limited. Ofloxacin itself has been associated with a low incidence of adverse effects, though some central nervous system effects and tendinopathies have been reported.[1] The reduced biological activity of the metabolites suggests a potentially lower cytotoxicity profile, but this has not been extensively substantiated in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activities of ofloxacin and its metabolites.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for quantifying the in vitro antibacterial activity of a compound.

1. Preparation of Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Stock solutions of ofloxacin, desmethyl-ofloxacin, and ofloxacin N-oxide in a suitable solvent

2. Procedure:

  • A serial two-fold dilution of each test compound is prepared in MHB directly in the wells of the microtiter plate.

  • The standardized bacterial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Culture and Plating:

  • A suitable mammalian cell line (e.g., HepG2 for liver cytotoxicity) is cultured under standard conditions.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Exposure:

  • Serial dilutions of ofloxacin, desmethyl-ofloxacin, and ofloxacin N-oxide are prepared in cell culture medium.

  • The existing medium is removed from the cells and replaced with the medium containing the test compounds. Control wells receive medium with the vehicle used to dissolve the compounds.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT solution is added to each well and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the compound concentration.

Visualizations

Ofloxacin Metabolism

Ofloxacin Ofloxacin Desmethyl_Ofloxacin Desmethyl-Ofloxacin Ofloxacin->Desmethyl_Ofloxacin Metabolism Ofloxacin_N_oxide Ofloxacin N-oxide Ofloxacin->Ofloxacin_N_oxide Metabolism cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds C Inoculate microtiter plate A->C B Standardize bacterial inoculum B->C D Incubate at 37°C C->D E Read plates for visible growth D->E F Determine MIC E->F cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare compound dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Solubilize formazan E->F G Read absorbance F->G H Calculate cell viability G->H I Determine IC50 H->I

References

Differentiating Ofloxacin Impurities by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the differentiation of ofloxacin (B1677185) impurities. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, can degrade or contain process-related impurities that must be identified and quantified to ensure drug safety and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and specificity required for this critical task.

Data Presentation: Quantitative Comparison of Ofloxacin and Its Impurities

The following tables summarize the key mass spectrometric data for ofloxacin and its European Pharmacopoeia (EP) listed impurities. This data is essential for method development and impurity identification.

Table 1: Molecular Weights and Monoisotopic Masses of Ofloxacin and EP Impurities

Compound NameEP ImpurityMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Ofloxacin-C₁₈H₂₀FN₃O₄361.37361.1438
Ofloxacin Impurity AAC₁₃H₉F₂NO₄281.21281.0499
Ofloxacin Impurity BBC₁₇H₂₀FN₃O₂317.36317.1590
Ofloxacin Impurity CCC₁₈H₂₁N₃O₄343.38343.1539
Ofloxacin Impurity DDC₁₈H₂₀FN₃O₄361.37361.1438
Ofloxacin Impurity EEC₁₇H₁₈FN₃O₄347.34347.1281
Ofloxacin Impurity FFC₁₈H₂₀FN₃O₅377.37377.1387

Table 2: Comparative LC-MS/MS Data for Ofloxacin and Key Impurities

Note: Retention times (RT) are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.) and are provided here as a relative guide based on published data. The m/z values represent the protonated molecules [M+H]⁺.

CompoundApproximate RT (min)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
Ofloxacin20.0362.1318.1, 261.1, 344.1[1][2]
Ofloxacin Impurity A (FPA)42.8282.0Not readily available[3]
Ofloxacin Impurity B (Descarboxy)5.1318.2Not readily available[3]
Ofloxacin Impurity C (Desfluoro)Not available344.4Not readily available[4]
Ofloxacin Impurity D (N-Oxide)28.4378.1362.1, 332.1, 318.1[5]
Ofloxacin Impurity E (N-Desmethyl)21.9348.2Not readily available[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative protocols for sample preparation and LC-MS/MS analysis of ofloxacin impurities.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the preparation of ofloxacin samples for impurity analysis.

Materials:

  • Ofloxacin drug substance or product

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Volumetric flasks

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of ofloxacin reference standard and each available impurity standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). This will be your stock solution.

    • Prepare working standard solutions by diluting the stock solutions to the desired concentrations (e.g., 1 µg/mL) with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the ofloxacin drug substance or powdered tablets equivalent to 10 mg of ofloxacin into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., 7 mL of methanol), sonicate for 15 minutes to dissolve, and then dilute to volume with the same solvent.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: LC-MS/MS Method for Impurity Profiling

This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and identification of ofloxacin impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase A: 0.1% formic acid in water.[1][2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A typical gradient might start at 5-10% B, increasing to 90-95% B over 30-40 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.5 - 1.0 mL/min for HPLC.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Gas Flow Rates (Nitrogen):

    • Desolvation Gas: 600 - 800 L/hr.

    • Cone Gas: 50 - 100 L/hr.

  • Data Acquisition:

    • Full Scan (for initial screening): Scan a mass range of m/z 100-500 to detect all potential impurities.

    • Product Ion Scan (for structural elucidation): Select the precursor ion of a suspected impurity and fragment it to obtain a tandem mass spectrum (MS/MS). Collision energy will need to be optimized for each compound.

Visualization of Workflows and Relationships

Graphical representations are invaluable for understanding complex analytical workflows and the chemical relationships between compounds.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Ofloxacin Sample Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_FullScan MS Full Scan (Screening) ESI->MS_FullScan MSMS_ProductIon MS/MS Product Ion Scan MS_FullScan->MSMS_ProductIon Precursor Ion Selection Data_Acquisition Data Acquisition MSMS_ProductIon->Data_Acquisition Impurity_Identification Impurity Identification (m/z, Fragmentation) Data_Acquisition->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification

Caption: Experimental workflow for ofloxacin impurity analysis by LC-MS/MS.

G cluster_impurities Common Impurities Ofloxacin Ofloxacin (C18H20FN3O4) ImpurityB Impurity B (Descarboxy) (C17H20FN3O2) Ofloxacin->ImpurityB Decarboxylation ImpurityD Impurity D (N-Oxide) (C18H20FN3O5) Ofloxacin->ImpurityD Oxidation ImpurityE Impurity E (N-Desmethyl) (C17H18FN3O4) Ofloxacin->ImpurityE Demethylation ImpurityA Impurity A (FPA) (C13H9F2NO4) ImpurityC Impurity C (Desfluoro) (C18H21N3O4)

Caption: Relationship between ofloxacin and some of its key degradation impurities.

Comparison of Mass Spectrometry Techniques

The choice of mass analyzer significantly impacts the quality and type of data obtained for impurity analysis.

  • Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. However, it is less suited for identifying unknown impurities as it requires prior knowledge of the precursor and product ions.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments provide high-resolution and accurate mass data for both precursor and fragment ions. This capability is invaluable for the confident identification of unknown impurities and the determination of their elemental composition.

  • Orbitrap Mass Spectrometry: Similar to Q-TOF, Orbitrap analyzers offer very high resolution and mass accuracy. This allows for excellent separation of isobaric interferences and confident structural elucidation of unknown compounds.

  • Ion Trap Mass Spectrometry: Ion traps can perform multiple stages of fragmentation (MSⁿ), which can be very useful for detailed structural elucidation of complex molecules. However, they may have limitations in terms of quantitative performance and dynamic range compared to triple quadrupoles.

For comprehensive impurity profiling, a high-resolution mass spectrometry (HRMS) technique like Q-TOF or Orbitrap is often preferred for initial identification and characterization. Once impurities are identified and standards are available, a more sensitive and high-throughput triple quadrupole method can be developed for routine quantitative analysis.

References

A Comparative Analysis of Ofloxacin and Other Fluoroquinolone Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic fates of key fluoroquinolones, this guide offers a comparative analysis of ofloxacin (B1677185) and its counterparts—ciprofloxacin, levofloxacin (B1675101), moxifloxacin (B1663623), and norfloxacin (B1679917). Summarizing key quantitative data, experimental methodologies, and metabolic pathways, this document serves as a vital resource for researchers, scientists, and drug development professionals in the field of antibacterial therapeutics.

The metabolic profile of a fluoroquinolone antibiotic is a critical determinant of its pharmacokinetic properties, potential for drug-drug interactions, and overall clinical efficacy. While some fluoroquinolones are extensively metabolized, others are primarily excreted unchanged. This guide provides a detailed comparison of the metabolites of ofloxacin against other widely used fluoroquinolones, supported by quantitative data and experimental protocols.

Quantitative Analysis of Fluoroquinolone Metabolites

The extent of metabolism varies significantly among the fluoroquinolones. Ofloxacin and its levo-isomer, levofloxacin, undergo limited metabolism, with a substantial portion of the administered dose excreted as the parent drug. In contrast, moxifloxacin is more extensively metabolized, primarily through conjugation reactions. Ciprofloxacin and norfloxacin exhibit an intermediate metabolic profile. The following tables summarize the key metabolites and their quantitative excretion in urine.

FluoroquinolonePrimary MetabolitesPercentage of Dose Excreted as Metabolites in UrinePercentage of Unchanged Drug in Urine
Ofloxacin Desmethyl ofloxacin, Ofloxacin N-oxide< 5%[1]65% - 80%[1]
Ciprofloxacin Desethyleneciprofloxacin, Sulfociprofloxacin (B193944), Oxociprofloxacin, Formyl ciprofloxacin~10% - 15%[2][3]~60%[2]
Levofloxacin Desmethyl-levofloxacin, Levofloxacin-N-oxide< 5%[4][5][6]~87%[4][6][7]
Moxifloxacin Sulfate (B86663) conjugate (M1), Glucuronide conjugate (M2)M2: ~14%[8][9][10]~20%[8][9]
Norfloxacin Six identified metabolites< 10%[11]~30%[11][12]

Table 1: Comparative Summary of Major Metabolites and Urinary Excretion of Selected Fluoroquinolones.

Metabolic Pathways of Fluoroquinolones

The biotransformation of fluoroquinolones primarily involves modifications of the piperazinyl ring and, to a lesser extent, the core quinolone structure. These reactions are generally classified as Phase I (oxidation, demethylation) and Phase II (conjugation) metabolic processes.

Ofloxacin and Levofloxacin Metabolism

Ofloxacin and its active isomer, levofloxacin, are characterized by their minimal metabolism. The primary metabolic transformations involve N-demethylation of the piperazine (B1678402) ring to form desmethyl metabolites and N-oxidation to form N-oxide metabolites.

Ofloxacin_Metabolism Ofloxacin Ofloxacin / Levofloxacin Desmethyl Desmethyl Metabolite Ofloxacin->Desmethyl N-Demethylation N_Oxide N-Oxide Metabolite Ofloxacin->N_Oxide N-Oxidation

Ofloxacin/Levofloxacin Metabolic Pathway
Ciprofloxacin Metabolism

Ciprofloxacin undergoes more complex metabolism compared to ofloxacin. The main metabolic routes include oxidation of the piperazinyl ring to form oxociprofloxacin, desethylenation to yield desethyleneciprofloxacin, and conjugation to produce sulfociprofloxacin and formyl ciprofloxacin.

Ciprofloxacin_Metabolism Ciprofloxacin Ciprofloxacin Oxo Oxociprofloxacin Ciprofloxacin->Oxo Oxidation Desethylene Desethyleneciprofloxacin Ciprofloxacin->Desethylene Desethylenation Sulfo Sulfociprofloxacin Ciprofloxacin->Sulfo Sulfation Formyl Formyl ciprofloxacin Ciprofloxacin->Formyl Formylation

Ciprofloxacin Metabolic Pathway
Moxifloxacin Metabolism

Moxifloxacin is primarily metabolized through Phase II conjugation reactions, forming a sulfate conjugate (M1) and a glucuronide conjugate (M2). Unlike some other fluoroquinolones, the cytochrome P450 system is not significantly involved in its metabolism.[8][9][10][13]

Moxifloxacin_Metabolism Moxifloxacin Moxifloxacin Sulfate_Conj Sulfate Conjugate (M1) Moxifloxacin->Sulfate_Conj Sulfation Glucuronide_Conj Glucuronide Conjugate (M2) Moxifloxacin->Glucuronide_Conj Glucuronidation

Moxifloxacin Metabolic Pathway

Experimental Protocols for Metabolite Analysis

The quantification of fluoroquinolone metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection. Solid-phase extraction (SPE) is a common sample preparation technique to isolate and concentrate the analytes of interest.

General Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification Sample Collection (Urine/Plasma) Sample Collection (Urine/Plasma) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Collection (Urine/Plasma)->Solid-Phase Extraction (SPE) SPE SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample HPLC Injection HPLC Injection Reconstituted Sample->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Separated Analytes Separated Analytes MS/MS or Fluorescence Detection MS/MS or Fluorescence Detection Separated Analytes->MS/MS or Fluorescence Detection Data Analysis & Quantification Data Analysis & Quantification MS/MS or Fluorescence Detection->Data Analysis & Quantification

Typical workflow for fluoroquinolone metabolite analysis.
Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To remove interfering substances and concentrate the fluoroquinolones and their metabolites from a biological matrix (e.g., urine, plasma).

  • Materials: C18 SPE cartridges, methanol (B129727) (conditioning and elution solvent), water (equilibration solvent), biological sample (urine/plasma), nitrogen evaporator.

  • Protocol:

    • Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge.

    • Equilibration: Pass 3 mL of purified water through the cartridge.

    • Loading: Load the pre-treated biological sample (e.g., diluted urine) onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic interferences.

    • Elution: Elute the retained analytes with a strong organic solvent (e.g., methanol or acetonitrile), often acidified to improve recovery.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

2. Analytical Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

  • Objective: To separate, identify, and quantify the parent fluoroquinolone and its metabolites.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte (parent drug and metabolites) are monitored.

    • Source Parameters: Optimized for each instrument, including capillary voltage, source temperature, and gas flows.

This comparative guide highlights the distinct metabolic profiles of ofloxacin and other commonly prescribed fluoroquinolones. The limited metabolism of ofloxacin and levofloxacin contrasts with the more extensive biotransformation of moxifloxacin and ciprofloxacin. Understanding these differences is crucial for predicting drug-drug interactions, assessing potential toxicity, and optimizing therapeutic regimens in diverse patient populations. The provided experimental framework offers a foundation for researchers to develop and validate robust analytical methods for the continued study of these important antibacterial agents.

References

A Comparative Guide to Cleaning Validation Methods for Ofloxacin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of active pharmaceutical ingredients (APIs) and their impurities from manufacturing equipment is a critical aspect of Good Manufacturing Practices (GMP). Inadequate cleaning can lead to cross-contamination, compromising the safety and efficacy of subsequent products. This guide provides a comparative overview of analytical methods for the validation of cleaning procedures for ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic. Experimental data from various studies are summarized to aid in the selection and implementation of a robust cleaning validation program.

Comparison of Analytical Methods for Ofloxacin Residue Analysis

The choice of analytical method is paramount for a successful cleaning validation program. The method must be sensitive, specific, accurate, and precise to detect residual ofloxacin and its impurities at or below the established acceptance limits. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high sensitivity and specificity. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultraviolet (UV) Spectroscopy have also been employed.

ParameterHPLC Method 1HPTLC MethodUV Spectroscopy Method
Linearity Range 2 ng/mL - 2000 ng/mL2 ng - 20 ng1 µg/mL - 13 µg/mL
Correlation Coefficient (r²) ~0.99998Not Reported0.999
Recovery (Accuracy) ~85% from stainless steel>80% from stainless steel99.13 ± 0.41%
Precision (RSD) < 2%6.3%< 2%
Limit of Detection (LOD) Not explicitly stated, but quantifies as low as 0.55 ng/mL150 pgNot Reported
Limit of Quantification (LOQ) 0.55 ng/mLNot ReportedNot Reported
Specificity Method is specific to ofloxacin and can separate it from its impurities.Not explicitly stated for impurities.May have interference from other UV-absorbing substances.

Experimental Protocol: HPLC Method for Ofloxacin Residue Analysis

This protocol outlines a typical HPLC method for the determination of ofloxacin residues on manufacturing equipment surfaces.

1. Materials and Reagents

  • Ofloxacin reference standard

  • Ofloxacin impurity reference standards (e.g., Ofloxacin EP Impurity A, B, C, D, E, F)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium lauryl sulfate

  • Glacial acetic acid

  • Water (HPLC grade)

  • Cotton swabs

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.024% aqueous sodium lauryl sulfate, acetonitrile, and glacial acetic acid (e.g., 500:480:20, v/v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 294 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., methanol) and dilute to achieve a concentration within the linear range of the method.

  • Swab Sample Preparation:

    • Moisten a cotton swab with a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Swab a defined area (e.g., 10 cm x 10 cm) of the equipment surface.

    • Extract the swab in a known volume of the extraction solvent.

    • Filter the sample solution before injection into the HPLC system.

4. Method Validation Parameters The method should be validated according to ICH Q2(R1) guidelines, including:

  • Specificity: Demonstrate that the method can unequivocally assess ofloxacin in the presence of its potential impurities and degradation products. This can be achieved by spiking the sample with known impurities.

  • Linearity: Analyze a series of ofloxacin solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy (Recovery): Determine the recovery of ofloxacin from spiked equipment surfaces (e.g., stainless steel) at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of ofloxacin that can be reliably detected and quantified.

Ofloxacin Impurities

Ensuring the cleaning method effectively removes not only the API but also its related impurities is crucial. Common impurities of ofloxacin can arise from the synthesis process or degradation.[1] The European Pharmacopoeia (EP) lists several specified impurities, including:

  • Ofloxacin EP Impurity A: (3RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

  • Ofloxacin EP Impurity B: (3RS)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one

  • Ofloxacin EP Impurity C: (3RS)-3-Methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

  • Ofloxacin EP Impurity D: (3RS)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one N-oxide

  • Ofloxacin EP Impurity E: 9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

  • Ofloxacin EP Impurity F: Acetic acid salt of ofloxacin

Degradation products can also be formed through processes like photolysis and oxidation.[2] Therefore, the analytical method used for cleaning validation must be stability-indicating, meaning it can separate ofloxacin from these potential impurities.

Visualizations

The following diagrams illustrate the key processes and concepts in cleaning validation.

CleaningValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Equipment Define Equipment to be Cleaned Set_Acceptance_Limits Set Acceptance Limits (e.g., 10 ppm, 0.1% of therapeutic dose) Define_Equipment->Set_Acceptance_Limits Based on product risk Select_Analytical_Method Select Analytical Method (e.g., HPLC, HPTLC) Set_Acceptance_Limits->Select_Analytical_Method Method must be sensitive enough Perform_Cleaning Perform Cleaning Procedure Sampling Sampling (Swab or Rinse) Perform_Cleaning->Sampling Sample_Analysis Sample Analysis Sampling->Sample_Analysis Compare_Results Compare Results with Acceptance Limits Sample_Analysis->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Cleaning Validation Workflow

ValidationParameters cluster_parameters Key Validation Parameters Validated_Method Validated Analytical Method Specificity Specificity (Differentiates API from impurities) Validated_Method->Specificity Linearity Linearity (Correlation of signal to concentration) Validated_Method->Linearity Accuracy Accuracy (Closeness to true value - Recovery) Validated_Method->Accuracy Precision Precision (Repeatability - RSD) Validated_Method->Precision LOD Limit of Detection (LOD) Validated_Method->LOD LOQ Limit of Quantification (LOQ) Validated_Method->LOQ

Analytical Method Validation Parameters

References

A Comparative Guide to Inter-Laboratory Ofloxacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of impurities in ofloxacin (B1677185). While direct inter-laboratory comparison studies are not publicly available, this document details validated methods, including those specified by the European Pharmacopoeia, to serve as a foundational guide for laboratories undertaking such analyses. The information herein is designed to facilitate methodological alignment and enhance the reproducibility of impurity profiling across different facilities.

Executive Summary

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, can contain various impurities originating from its synthesis, degradation, or storage.[1] Accurate and reproducible analysis of these impurities is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for ofloxacin impurity profiling due to its high specificity and sensitivity.[2] This guide compares the prevalent HPLC method with other analytical techniques and provides detailed experimental protocols to support consistent implementation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for ofloxacin impurity analysis depends on the specific requirements of the test, such as the need for quantitation, impurity profiling, or routine quality control. The following table summarizes the key performance characteristics of commonly employed methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTitrimetry
Primary Use Quantification, impurity profiling, stability studiesRoutine QC, dissolution testingBulk drug assay
Specificity HighLowLow (not for impurities)
Analysis Time ~10-50 min per sample< 5 min per sample~15 min per sample
Instrumentation HPLC with UV detectorUV-Visible SpectrophotometerBasic laboratory glassware
Cost per Analysis HighLowVery Low
Suitability for Impurity Profiling ExcellentUnsuitableUnsuitable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results between laboratories. Below are the protocols for the recommended HPLC method for impurity analysis, as well as for UV-Visible Spectrophotometry and Titrimetry for broader quality control applications.

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis (based on EP 8.0)

This method is suitable for the separation and quantification of ofloxacin and its related impurities.[3][4]

Chromatographic Conditions:

ParameterSpecification
Column Syncronis C18, 4.6 × 150 mm, 5 µm
Mobile Phase Mixture of ammonium (B1175870) acetate (B1210297) and sodium perchlorate (B79767) in water (pH 2.2 with phosphoric acid) and acetonitrile
Elution Isocratic
Flow Rate 0.5 mL/min
Column Temperature 45 °C
Detection UV at 294 nm
Injection Volume 10 µL
Run Time 50 min

Sample Preparation:

  • Solvent Mixture: Acetonitrile:Water (10:60 v/v)

  • Test Solution: Dissolve 10 mg of Ofloxacin in the solvent mixture and dilute to 50 mL.

  • Reference Solution (a): Dilute 1 mL of the test solution to 50 mL with the solvent mixture, then dilute 1 mL of this solution to 10 mL.

  • Reference Solution (b) (for system suitability): Prepare a solution of Ofloxacin impurity E and mix with the test solution to verify resolution.[4]

UV-Visible Spectrophotometry

This method is a simpler, cost-effective alternative for routine quality control where interference from other substances is minimal.[2]

Experimental Parameters:

ParameterSpecification
Solvent 0.1 M Hydrochloric Acid (HCl)
Wavelength 294 nm[5]

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ofloxacin reference standard and dissolve it in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to obtain concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Ofloxacin into a 100 mL volumetric flask. Add about 70 mL of 0.1 M HCl, sonicate for 15 minutes, and dilute to the mark. Filter and dilute to a final concentration within the calibration range.

  • Analysis: Measure the absorbance of the sample and standard solutions and calculate the concentration of Ofloxacin in the sample.[2]

Titrimetry

This classic method is suitable for the assay of pure Ofloxacin bulk drug.[2]

Experimental Parameters:

ParameterSpecification
Titrant 0.1 M Perchloric Acid
Solvent Anhydrous Glacial Acetic Acid
Indicator Crystal Violet solution

Procedure:

  • Accurately weigh about 0.3 g of Ofloxacin and dissolve it in 50 mL of anhydrous glacial acetic acid.

  • Add 2 drops of crystal violet solution.

  • Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration under the same conditions.[2]

Visualization of Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC method validation and the general process of impurity identification.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Application Dev Develop HPLC Method Val Validate Method (ICH Q2(R1)) Dev->Val Specificity Specificity (Forced Degradation) Val->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Routine Routine Analysis Robustness->Routine Stability Stability Studies

Caption: HPLC Method Validation Workflow

Impurity_Identification_Workflow Start Sample with Unknown Impurity HPLC HPLC Analysis Start->HPLC Detect Detect Unknown Peak HPLC->Detect Isolate Isolate Impurity (e.g., Prep-HPLC) Detect->Isolate Characterize Structural Characterization Isolate->Characterize LCMS LC-MS/MS Characterize->LCMS NMR NMR Characterize->NMR Identify Identify Impurity Structure LCMS->Identify NMR->Identify

Caption: General Workflow for Impurity Identification

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the accurate and efficient analysis of related substances is paramount to ensure the safety and efficacy of drug products. Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is no exception. High-Performance Liquid Chromatography (HPLC) has long been the workhorse for this analysis, but the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative. This guide provides an objective comparison of HPLC and UPLC for the analysis of ofloxacin related substances, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.

The fundamental difference between these two techniques lies in the particle size of the stationary phase. HPLC typically employs columns with particle sizes of 3-5 µm, while UPLC utilizes columns with sub-2 µm particles.[1][2] This seemingly small change creates a cascade of performance enhancements, including significantly increased resolution, sensitivity, and speed of analysis.[1]

Executive Summary: Performance at a Glance

Ultra-Performance Liquid Chromatography (UPLC) demonstrates significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of ofloxacin and its related substances. The key benefits of UPLC include a substantial reduction in analysis time, leading to higher throughput, and decreased solvent consumption, resulting in more environmentally friendly and cost-effective operation.[3][4] Furthermore, UPLC systems generally offer superior resolution and heightened sensitivity, enabling the detection and quantification of impurities at lower levels.[5][6]

While HPLC remains a robust and reliable technique, UPLC offers a clear path to enhanced productivity and analytical performance in a modern laboratory setting.[3]

Quantitative Data Comparison

The following table summarizes the key performance parameters for the analysis of ofloxacin and its related substances by HPLC and a representative UPLC method. Data has been compiled from various sources to provide a comparative overview.

ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~15 - 65 minutes[7][8]~3 minutes[9]UPLC
Resolution Good separation of known impurities.[7]Enhanced peak separation and resolution.[6]UPLC
Sensitivity (LOD) 0.03 - 0.13 µg/mL for various degradation products.[7]~0.03 µg/mL for ofloxacin.[9]Comparable/UPLC
Solvent Consumption High[3]Reduced by 70-80% compared to HPLC.[3]UPLC
System Backpressure Up to 400 bar[3]Up to 1000-1200 bar[3]-
Column Particle Size 3-5 µm[2]<2 µm[3]-

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC analyses of ofloxacin related substances are provided below.

HPLC Experimental Protocol

This method is designed for the simultaneous determination of ofloxacin and its degradation products.[7]

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 294 nm[10][11]

  • Column Temperature: Ambient or controlled at 30°C

UPLC Experimental Protocol

This method is a rapid procedure for the quantification of ofloxacin, which can be adapted for the analysis of related substances.[9]

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid buffer and a mixture of methanol (B129727) and acetonitrile (B52724) (50:50).[8]

  • Flow Rate: 0.2 mL/min[8]

  • Injection Volume: 2-5 µL

  • Detector: UV at 294 nm

  • Column Temperature: 30°C[9]

Workflow for Ofloxacin Related Substances Analysis

The following diagram illustrates the general experimental workflow for the analysis of ofloxacin related substances using either HPLC or UPLC.

Ofloxacin Related Substances Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Ofloxacin Sample Dissolution Dissolve in Diluent Sample->Dissolution Sample->Dissolution Standard Reference Standards Standard->Dissolution Standard->Dissolution Filtration Filter through 0.45µm or 0.2µm filter Dissolution->Filtration Dissolution->Filtration Chromatography HPLC or UPLC System Filtration->Chromatography Filtration->Chromatography Column C18 Column Integration Peak Integration Chromatography->Integration Chromatography->Integration Detection UV Detector Quantification Quantification of Impurities Integration->Quantification Integration->Quantification Report Generate Report Quantification->Report Quantification->Report

Caption: General workflow for the analysis of ofloxacin related substances.

Conclusion

For the analysis of ofloxacin related substances, UPLC emerges as a superior technique to HPLC, offering significant improvements in speed, resolution, and sensitivity, along with the added benefits of reduced operational costs and a smaller environmental footprint.[1][6][12] While the initial investment for a UPLC system may be higher, the long-term gains in productivity and efficiency make it a compelling choice for high-throughput quality control and research environments.[5] HPLC, however, remains a valid and reliable option, particularly for laboratories with established and validated methods where the highest throughput is not the primary concern. The choice between HPLC and UPLC will ultimately depend on the specific needs and resources of the laboratory.

References

A Comparative Guide to Relative Response Factor Determination for Desmethyl Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Desmethyl Ofloxacin (B1677185), a known impurity and metabolite of the broad-spectrum antibiotic Ofloxacin.[1][2][3][4] Accurate quantification of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] The RRF is a critical parameter in chromatographic analysis that corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API).[5][6][7]

Understanding the Relative Response Factor (RRF)

The RRF is the ratio of the response of an impurity to the response of the API at the same concentration under identical chromatographic conditions.[6][8] Its use is essential when an impurity reference standard is unavailable or not used in routine analysis, allowing for accurate quantification using the API's reference standard.[6][9] According to ICH guidelines, if the RRF is correctly determined, it can be used to measure the actual amount of an impurity.[6]

Comparative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Ofloxacin and its impurities, including Desmethyl Ofloxacin.[1][2][3][10][11] Several HPLC methods have been developed, often employing UV or fluorescence detection.[12][13][14]

Table 1: Comparison of HPLC Methods for Ofloxacin and Impurity Analysis

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: UPLC-MS
Principle Separation based on polarity on a reversed-phase column with quantification by UV absorbance.[10][11][15]Separation using smaller particle size columns for higher efficiency, coupled with mass spectrometry for sensitive and specific detection.[12][13]
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[15]UPLC BEH C18 (e.g., 150 x 2.1 mm, 1.7 µm)[13]
Mobile Phase Gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[15]Typically a gradient of aqueous formic acid and acetonitrile.[13]
Detection UV detector, commonly at 294 nm.[15]Mass Spectrometer (MS) and/or UV detector.[13]
Advantages Widely available, robust, cost-effective.High sensitivity, specificity, and speed.[13]
Disadvantages Lower sensitivity compared to MS, potential for co-eluting peaks to interfere.Higher equipment cost and complexity.
Application for RRF Commonly used for RRF determination due to its widespread use in quality control labs.[7]Can be used, but UV detection is often preferred for RRF determination to align with routine QC methods.

A stability-indicating RP-HPLC method has been reported for the determination of impurities in Ofloxacin tablets, where the RRF for N-des methyl ofloxacin was determined.[10]

Table 2: Reported Chromatographic Parameters for Desmethyl Ofloxacin

ParameterReported ValueReference
Relative Retention Time (RRT) 1.09[10]
Relative Response Factor (RRF) 1.12[10]

Note: These values are method-dependent and should be determined under the specific chromatographic conditions being used.

Experimental Protocols for RRF Determination

The two primary methods for determining the RRF are the Slope Method and the Response Factor Method.

Slope Method

This is the most accurate and recommended method for RRF determination as it is based on a multi-point calibration.[7][16][17]

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare separate stock solutions of Ofloxacin API and Desmethyl Ofloxacin impurity reference standards in a suitable diluent.

  • Preparation of Linearity Solutions:

    • Prepare at least five concentration levels for both the API and the impurity, ranging from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity.[16][17][18]

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system in triplicate.

    • Record the peak areas for both Ofloxacin and Desmethyl Ofloxacin.

  • Data Analysis:

    • For both the API and the impurity, plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.

  • RRF Calculation:

    • The RRF is calculated using the following formula: RRF = Slope of Impurity / Slope of API [7][8]

Workflow for RRF Determination by Slope Method

cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_calc RRF Calculation stock_api Ofloxacin Stock lin_api API Linearity Solutions stock_api->lin_api stock_imp Desmethyl Ofloxacin Stock lin_imp Impurity Linearity Solutions stock_imp->lin_imp hplc HPLC Injection lin_api->hplc lin_imp->hplc area Peak Area Measurement hplc->area plot Plot Area vs. Conc. area->plot slope Calculate Slopes plot->slope rrf RRF = Slope_Imp / Slope_API slope->rrf

Caption: Workflow for determining the Relative Response Factor using the slope method.

Response Factor Method (Single-Point)

This method is simpler but generally less accurate than the slope method as it relies on a single concentration level.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare solutions of Ofloxacin API and Desmethyl Ofloxacin impurity at the same known concentration (e.g., the specification limit).

  • Chromatographic Analysis:

    • Inject both solutions into the HPLC system (typically in triplicate) and record the peak areas.

  • Response Factor (RF) Calculation:

    • Calculate the Response Factor for each compound using the formula: RF = Peak Area / Concentration [6]

  • RRF Calculation:

    • The RRF is then calculated as the ratio of the response factors: RRF = RF of Impurity / RF of API

Logical Relationship for RRF Calculation

cluster_inputs Inputs cluster_processing Processing cluster_output Output conc_api API Concentration rf_api Calculate RF_API conc_api->rf_api conc_imp Impurity Concentration rf_imp Calculate RF_Impurity conc_imp->rf_imp area_api API Peak Area area_api->rf_api area_imp Impurity Peak Area area_imp->rf_imp rrf_calc Calculate RRF rf_api->rrf_calc rf_imp->rrf_calc rrf Relative Response Factor rrf_calc->rrf

Caption: Logical flow for calculating the RRF from experimental inputs.

Alternative and Confirmatory Methods

While HPLC with UV detection is standard, other techniques can be employed for the quantification of Ofloxacin and its metabolites, which can serve as orthogonal methods to confirm results.

  • LC-MS/MS: Offers high sensitivity and specificity, useful for identifying and quantifying trace-level impurities.[12]

  • Spectrophotometry: UV-Vis spectrophotometry can be used for quantification but lacks the specificity of chromatographic methods.[15][19]

  • HPTLC: High-Performance Thin-Layer Chromatography has also been reported for the analysis of Ofloxacin.[14]

Table 3: Comparison of Quantitative Methods

MethodSpecificitySensitivityThroughputPrimary Use in this Context
HPLC-UV HighModerateHighRoutine QC and RRF Determination
UPLC-MS/MS Very HighVery HighHighImpurity identification, quantification in complex matrices (e.g., biological fluids).[13]
Spectrophotometry LowLowVery HighPreliminary analysis, not suitable for RRF of co-eluting impurities.[19]
Conclusion

The determination of the Relative Response Factor for Desmethyl Ofloxacin is a critical step in the development and quality control of Ofloxacin drug products. The slope method using RP-HPLC with UV detection is the most robust and widely accepted technique. While alternative methods exist for quantification, HPLC remains the gold standard for establishing RRF values used in routine impurity analysis. It is imperative that the RRF is determined under the specific analytical method conditions that will be used for routine testing to ensure accurate impurity quantification.

References

Safety Operating Guide

Navigating the Disposal of Desmethyl Ofloxacin Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Desmethyl Ofloxacin (B1677185) Hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle Desmethyl Ofloxacin Hydrochloride with appropriate safety measures. While one safety data sheet indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another source suggests it is harmful if swallowed.[1] Given the conflicting information, exercising caution is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves, inspecting them for any perforations before use. Contaminated gloves should be disposed of as hazardous waste.[2]

  • Eye Protection: Use safety glasses or goggles that meet approved government standards (e.g., NIOSH in the US or EN 166 in the EU).[2]

  • Lab Coat: A standard laboratory coat is necessary to protect against accidental splashes.[2]

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5] Understanding these regulations is crucial for ensuring compliance.

The Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, provides a framework for the management of hazardous and non-hazardous solid waste.[3][5] In 2019, the EPA finalized a new rule, Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[4][6] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[4]

The DEA regulates the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is essential to be aware of these regulations for other laboratory reagents.

Table 1: Overview of Pharmaceutical Waste Regulations and Disposal Methods

Waste Type Governing Regulation Primary Disposal Method Container Type
Hazardous Pharmaceutical Waste EPA (RCRA, Subpart P)Incineration at a permitted treatment facility[4][5]Black containers
Non-Hazardous Pharmaceutical Waste State and Local RegulationsIncineration or other approved methodsBlue or white containers
Controlled Substances DEADestruction to a "non-retrievable" state by a DEA-registered reverse distributorSecure, specially designated containers

Step-by-Step Disposal Procedure for this compound

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and other related fluoroquinolone waste.[2]

    • If the waste is in a solution, ensure the container is made of a material compatible with the solvent.[2]

  • Waste Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste."[2]

    • The label must clearly identify the contents, including "this compound" and any solvents used.[2]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the contractor with an accurate description of the waste, including its chemical composition and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.

    • Retain all paperwork provided by the waste disposal company for your records.

Emergency Spill Procedures

In the event of a spill:

  • Containment: Prevent the spread of the solid material.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Disposal: Dispose of all cleanup materials (e.g., contaminated paper towels, gloves) as hazardous waste.[2]

  • For large spills, or spills of the compound in a solvent, contact your institution's EHS department for immediate assistance.[2]

Diagram of Disposal Workflow

This compound Disposal Workflow A Start: Disposal of Desmethyl Ofloxacin Hydrochloride B Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Segregate Waste into a Designated, Labeled Container B->C D Label Container: 'Hazardous Waste' & List Contents C->D E Store Securely in a Designated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Maintain Disposal Records G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Ofloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Desmethyl Ofloxacin Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.